molecular formula C21H27NO5 B15588928 Tannagine

Tannagine

Cat. No.: B15588928
M. Wt: 373.4 g/mol
InChI Key: YRYHFXJRUQQCBR-HLLQZAQXSA-N
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Description

(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one has been reported in Stephania cephalantha with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one

InChI

InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1

InChI Key

YRYHFXJRUQQCBR-HLLQZAQXSA-N

Origin of Product

United States

Foundational & Exploratory

Tannagine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of Tannagine, a natural product identified by the CAS number 123750-34-5. While the fundamental molecular details of this compound are available, this whitepaper also highlights the current scarcity of in-depth research into its biological activities, experimental protocols, and specific signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in exploring the potential of this compound.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for any experimental design and analytical procedure.

PropertyValueSource
Molecular Formula C₂₁H₂₇NO₅[1][2]
Molecular Weight 373.44 g/mol [1][2]
CAS Number 123750-34-5[1][2]
Physical Description Powder[2]

Biological Activity and Research Landscape

This compound is documented as a natural product, reportedly isolated from Stephania cepharantha Hayata. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological functions. Commercial suppliers primarily market this compound for research purposes, and it is often accompanied by the disclaimer that it has not been fully validated for medical applications.

At present, there are no detailed published studies outlining specific experimental protocols for assessing the biological activity of this compound. Furthermore, no specific signaling pathways have been elucidated in the context of this particular molecule. The broader class of compounds known as tannins, to which this compound may be related by name, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. However, it is crucial to note that such general activities cannot be directly attributed to this compound without specific experimental evidence.

Illustrative Signaling Pathway

The diagram below represents a generalized signal transduction cascade. It is important to emphasize that this is a hypothetical illustration and does not represent a known signaling pathway for this compound due to the lack of available research data. This diagram is provided to serve as a conceptual framework for potential future investigations into the mechanism of action of novel compounds like this compound.

G Generalized Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Activation TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active Translocation DNA DNA TranscriptionFactor_active->DNA Binding GeneExpression Gene Expression DNA->GeneExpression Transcription This compound This compound (Ligand) This compound->Receptor Binding

Caption: A hypothetical signaling pathway for a bioactive compound.

Future Directions and Opportunities

The current lack of data on this compound presents a unique opportunity for novel research. Key areas for future investigation include:

  • Isolation and Characterization: Detailed studies to confirm the structure and stereochemistry of this compound from its natural source.

  • In Vitro Screening: Broad-based screening of this compound against various cell lines and enzymatic assays to identify potential biological activities.

  • Mechanism of Action Studies: Should a significant biological effect be identified, subsequent research could focus on elucidating the underlying signaling pathways.

  • Preclinical Evaluation: Depending on the outcomes of initial studies, further investigation in animal models may be warranted.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, its biological role and potential as a therapeutic agent remain largely unexplored. This document serves to summarize the existing, albeit limited, information and to underscore the need for further scientific inquiry to unlock the potential of this natural product. For researchers in the field of natural product drug discovery, this compound represents an uncharted territory with the potential for significant new findings.

References

Unveiling Tannagine: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannagine, a morphinane alkaloid with the CAS number 123750-34-5, has been identified as a constituent of the medicinal plant Stephania cepharantha Hayata. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of the quantitative data available to date. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Source of this compound

The primary and thus far only confirmed natural source of this compound is the tuber of Stephania cepharantha Hayata, a plant belonging to the Menispermaceae family. This plant has a history of use in traditional medicine and is known to produce a diverse array of alkaloids.

Quantitative Analysis of this compound

Currently, there is a lack of specific quantitative data on the abundance of this compound in Stephania cepharantha. While numerous studies have focused on the isolation and characterization of various alkaloids from this plant, the yield of this compound has not been explicitly reported in the reviewed literature. The table below summarizes the general alkaloid content in Stephania cepharantha as a reference.

Plant PartTotal Alkaloid Extraction MethodGeneral Alkaloid Yield/ContentSpecific this compound YieldReference
TuberNot specifiedNot specifiedThis compound was isolated, but no yield was reported.[1]
Stems and Leaves95% Ethanol PercolationNot specifiedNot reported in this study.
Tuberous RootsMicrowave-Assisted Extraction (MAE) with 0.01 mol/L HClNot specified for total alkaloids, but recoveries of three other bisbenzylisoquinoline alkaloids ranged from 100.44% to 102.12%.Not reported in this study.[2][3][4][5]

Table 1: Summary of Alkaloid Extraction and Quantitative Data for Stephania cepharantha

Isolation of this compound: Experimental Protocols

While a specific, detailed protocol solely for the isolation of this compound is not available in the current literature, a general methodology for the extraction and separation of alkaloids from Stephania cepharantha can be compiled from various studies. The following protocol is a composite of established techniques for alkaloid isolation from this plant source.

Extraction of Total Alkaloids

This initial step aims to extract the crude mixture of alkaloids from the plant material.

  • Plant Material Preparation: Dried and powdered tubers of Stephania cepharantha are used as the starting material.

  • Extraction Solvent: A common method involves percolation with 95% ethanol. An alternative, more rapid method is Microwave-Assisted Extraction (MAE) using a 0.01 mol/L hydrochloric acid solution.

  • MAE Protocol:

    • Mix the dried plant powder with the 0.01 mol/L HCl solvent.

    • Heat using a microwave power of 100 W at 60°C for 2 minutes.[4]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

Purification of Total Alkaloids

The crude extract contains numerous compounds besides alkaloids. A purification step is necessary to enrich the alkaloid fraction.

  • Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to separate alkaloids from neutral and acidic compounds.

  • Solid-Phase Extraction (SPE): A cation-exchange polymeric cartridge can be used for the efficient purification of the alkaloid fraction from the MAE extract.[2][3][4][5]

Chromatographic Separation of Individual Alkaloids

The purified total alkaloid extract is a complex mixture that requires further separation to isolate individual compounds like this compound. This is typically achieved through a series of chromatographic techniques.

  • Column Chromatography:

    • Adsorbents: A variety of adsorbents are used in succession, including:

      • MCI gel CHP20P

      • Silica (B1680970) gel

      • Reversed-phase C18 (RP-18) silica gel

      • Sephadex LH-20

      • Polyamide

    • Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. The specific solvent systems will vary depending on the adsorbent and the specific alkaloids being targeted.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A Phenomenex Luna Phenyl-Hexyl column is effective for the separation of alkaloids from Stephania cepharantha.[2]

    • Mobile Phase: The specific mobile phase composition for isolating this compound would require optimization but is likely to involve a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: UV detection is commonly used for monitoring the separation of alkaloids.

The following diagram illustrates a general workflow for the isolation of alkaloids from Stephania cepharantha.

Alkaloid_Isolation_Workflow plant Dried, Powdered Stephania cepharantha Tubers extraction Extraction (e.g., 95% Ethanol Percolation or MAE with 0.01M HCl) plant->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Acid-Base Extraction or SPE) crude_extract->purification total_alkaloids Total Alkaloid Fraction purification->total_alkaloids column_chrom Column Chromatography (Silica, RP-18, Sephadex, etc.) total_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc This compound Isolated this compound hplc->this compound

General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research has primarily focused on the isolation and structural elucidation of this and other alkaloids from Stephania cepharantha. Further investigation into the pharmacological activities of this compound is required to identify its molecular targets and associated signaling cascades.

The logical relationship in the discovery and characterization process of this compound can be visualized as follows:

Tannagine_Discovery_Logic plant_source Plant Source (Stephania cepharantha) extraction_protocol General Alkaloid Extraction Protocol plant_source->extraction_protocol alkaloid_mixture Complex Mixture of Alkaloids extraction_protocol->alkaloid_mixture chromatography Chromatographic Separation alkaloid_mixture->chromatography isolated_compound Isolation of Pure Compound chromatography->isolated_compound structure_elucidation Spectroscopic Analysis (NMR, MS) isolated_compound->structure_elucidation tannagine_id Identification of This compound structure_elucidation->tannagine_id bioactivity_screening Future Work: Bioactivity Screening tannagine_id->bioactivity_screening pathway_analysis Future Work: Signaling Pathway Analysis bioactivity_screening->pathway_analysis

Logical flow of this compound's discovery and future research.

Conclusion

This compound is a morphinane alkaloid naturally occurring in the tubers of Stephania cepharantha. While its presence has been confirmed, detailed quantitative data and a specific, optimized isolation protocol are yet to be published. The methodologies presented in this guide, compiled from general alkaloid extraction procedures for this plant, provide a solid foundation for researchers aiming to isolate and study this compound. Further research is warranted to quantify the abundance of this compound in its natural source and to elucidate its potential pharmacological activities and underlying molecular mechanisms.

References

The Biosynthesis of Tannins in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tannagine": Extensive searches of the scientific literature and chemical databases did not yield significant information on a compound named "this compound" or its specific biosynthesis pathway in plants. A single reference to "this compound" with CAS number 123750-34-5 exists, but lacks structural information or biological context[1]. It is plausible that "this compound" may be an erroneous or highly niche term. This guide will therefore focus on the well-established and extensively researched biosynthesis pathways of the two major classes of tannins: hydrolysable tannins and condensed tannins (proanthocyanidins).

Introduction to Tannin Biosynthesis

Tannins are a diverse group of polyphenolic secondary metabolites that play crucial roles in plant defense against herbivores, pathogens, and UV radiation. Structurally, they are categorized into two main groups: hydrolysable tannins (HTs) and condensed tannins (CTs), also known as proanthocyanidins (B150500) (PAs). The biosynthetic origins of these two classes are distinct. Hydrolysable tannins originate from the shikimate pathway, while condensed tannins are products of the flavonoid branch of the phenylpropanoid pathway.

Biosynthesis of Hydrolysable Tannins (HTs)

Hydrolysable tannins are characterized by a central core of a polyol, typically glucose, esterified with gallic acid (gallotannins) or its derivatives like ellagic acid (ellagitannins). The biosynthesis of HTs is less understood than that of CTs, but the key steps are outlined below.

2.1. The Shikimate Pathway and Gallic Acid Formation

The precursor for the galloyl moieties of HTs is gallic acid, which is derived from an intermediate of the shikimate pathway. While the precise enzymatic steps are still under investigation in many species, a primary proposed route involves the conversion of 3-dehydroshikimate, an intermediate in the shikimate pathway.

  • Key Intermediates and Enzymes:

    • 3-dehydroshikimate: A key branch point intermediate from the shikimate pathway.

    • Shikimate Dehydrogenase (SDH): An enzyme that can catalyze the conversion of 3-dehydroshikimate to gallic acid. Some studies suggest that specific SDH isoenzymes are involved in this synthesis.

2.2. Formation of Gallotannins and Ellagitannins

Gallic acid is subsequently esterified to a glucose molecule, a process that can be repeated to form a range of gallotannins.

  • Key Steps and Intermediates:

    • UDP-glucose: The activated form of glucose used in the initial esterification.

    • β-Glucogallin: The first key intermediate, formed by the esterification of gallic acid to glucose.

    • Galloyltransferases: A series of enzymes that catalyze the sequential addition of galloyl groups to the glucose core, leading to compounds like pentagalloylglucose.

    • Pentagalloylglucose: A central intermediate that can be further galloylated to form more complex gallotannins or undergo oxidative coupling to form ellagitannins.

The biosynthesis pathway for hydrolysable tannins can be visualized as follows:

Hydrolysable_Tannin_Biosynthesis Shikimate_Pathway Shikimate Pathway Dehydroshikimate 3-Dehydroshikimate Shikimate_Pathway->Dehydroshikimate Gallic_Acid Gallic Acid Dehydroshikimate->Gallic_Acid Shikimate Dehydrogenase Beta_Glucogallin β-Glucogallin Gallic_Acid->Beta_Glucogallin UDP_Glucose UDP-Glucose UDP_Glucose->Beta_Glucogallin Pentagalloylglucose Pentagalloylglucose Beta_Glucogallin->Pentagalloylglucose Galloyltransferases Gallotannins Gallotannins Pentagalloylglucose->Gallotannins Further Galloylation Ellagitannins Ellagitannins Pentagalloylglucose->Ellagitannins Oxidative Coupling

Biosynthesis of Hydrolysable Tannins.

Biosynthesis of Condensed Tannins (Proanthocyanidins)

Condensed tannins are polymers of flavan-3-ol (B1228485) units, such as (+)-catechin and (-)-epicatechin. Their biosynthesis is an extension of the well-characterized flavonoid pathway, which itself is a branch of the phenylpropanoid pathway.

3.1. The Phenylpropanoid and Flavonoid Pathways

The synthesis of the basic flavonoid skeleton begins with the amino acid L-phenylalanine.

  • Key Enzymes and Intermediates:

    • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

    • Cinnamate 4-Hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid.

    • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

    • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

    • Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin, a key flavanone (B1672756) intermediate.

3.2. Synthesis of Flavan-3-ol Monomers

Naringenin is further processed to produce the flavan-3-ol monomers that will form the condensed tannin polymers.

  • Key Enzymes and Intermediates:

    • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

    • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): Add hydroxyl groups to the B-ring of the flavonoid skeleton, leading to a diversity of intermediates.

    • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroflavonols (e.g., dihydroquercetin) to leucoanthocyanidins (e.g., leucocyanidin).

    • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucoanthocyanidins to anthocyanidins.

    • Leucoanthocyanidin Reductase (LAR): Converts leucoanthocyanidins directly to 2,3-cis-flavan-3-ols like (+)-catechin.

    • Anthocyanidin Reductase (ANR): Reduces anthocyanidins to 2,3-trans-flavan-3-ols like (-)-epicatechin.

The general pathway for condensed tannin biosynthesis is depicted below:

Condensed_Tannin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_flavanol Flavan-3-ol Synthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H, F3'H Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Catechin (+)-Catechin Leucoanthocyanidins->Catechin LAR Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS/LDOX Condensed_Tannins Condensed Tannins (Proanthocyanidins) Catechin->Condensed_Tannins Polymerization Epicatechin (-)-Epicatechin Anthocyanidins->Epicatechin ANR Epicatechin->Condensed_Tannins Polymerization

Biosynthesis of Condensed Tannins.

Quantitative Data

Quantitative analysis of tannin biosynthesis often involves measuring gene expression levels of key enzymes or the concentration of tannin precursors and final products. Below is a summary of representative data from studies on grape skin, a model system for condensed tannin research.

GeneCultivarDevelopmental StageFold Change (High vs. Low Tannin Cultivar)Reference
ANR 'Ruby Seedless'2 WAFBUpregulated--INVALID-LINK--
LAR 'Ruby Seedless'2 WAFBUpregulated--INVALID-LINK--
SCPL-AT 'Ruby Seedless'2 WAFB*Upregulated--INVALID-LINK--

*WAFB: Weeks After Full Bloom

Experimental Protocols

The elucidation of tannin biosynthesis pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

5.1. Gene Expression Analysis by quantitative PCR (qPCR)

This method is used to quantify the expression levels of genes encoding key biosynthetic enzymes.

  • Protocol Outline:

    • RNA Extraction: Total RNA is extracted from plant tissue using a suitable kit or protocol (e.g., CTAB method).

    • DNase Treatment: Residual genomic DNA is removed by treating the RNA sample with DNase I.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

    • qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin) as an internal control.

5.2. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the various tannin precursors and final products.

  • Protocol Outline:

    • Sample Extraction: Tannins and other phenolics are extracted from ground plant tissue using a solvent mixture, typically acetone/water or methanol/water.

    • Sample Preparation: The extract is filtered and, if necessary, concentrated before injection into the HPLC system.

    • Chromatographic Separation: The extract is separated on a C18 reverse-phase column using a gradient of two mobile phases (e.g., water with formic acid and acetonitrile).

    • Detection: Compounds are detected using a diode array detector (DAD) or a mass spectrometer (MS).

    • Quantification: The concentration of specific compounds is determined by comparing their peak areas to those of known standards.

An example of an experimental workflow for studying tannin biosynthesis is as follows:

Experimental_Workflow Plant_Tissue Plant Tissue Collection RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Tissue->Metabolite_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis HPLC HPLC-MS Analysis Metabolite_Extraction->HPLC qPCR qPCR Analysis cDNA_Synthesis->qPCR Gene_Expression Gene Expression Profiling qPCR->Gene_Expression Metabolite_Profiling Metabolite Profiling HPLC->Metabolite_Profiling Data_Integration Data Integration and Pathway Analysis Gene_Expression->Data_Integration Metabolite_Profiling->Data_Integration

Workflow for Tannin Biosynthesis Research.

Conclusion

The biosynthesis of tannins in plants is a complex and highly regulated process that is central to plant defense and has significant implications for human health and nutrition. While the pathways for hydrolysable and condensed tannins are distinct, they both originate from primary metabolism and involve a series of enzymatic reactions that are being actively researched. Further studies are needed to fully elucidate the regulatory networks that control tannin accumulation in different plant species and tissues.

References

An In-depth Technical Guide to Tannagine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123750-34-5

This technical guide provides a comprehensive overview of the chemical properties of Tannagine, tailored for researchers, scientists, and professionals in drug development. This document summarizes the available data on this compound, outlines general experimental protocols for its analysis, and discusses related signaling pathways based on current scientific understanding of similar compounds.

Core Chemical Properties

PropertyValueReference
CAS Number 123750-34-5
Molecular Formula C21H27NO5[1]
Molecular Weight 373.4 g/mol [1]
Physical Description Powder[1]
Purity >98%[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available; general guidance suggests warming and sonication to improve solubility in aqueous solutions.[1]

Experimental Protocols

While specific, validated experimental protocols for the analysis of this compound are not extensively published, standard analytical techniques for natural products of this nature can be applied. The purity of this compound has been confirmed using High-Performance Liquid Chromatography (HPLC) and its structure elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reverse-phase HPLC method can be developed for the routine analysis and purity verification of this compound.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in appropriate solvent filter Filter through 0.45 µm syringe filter dissolve->filter column Select C18 reverse-phase column filter->column mobile_phase Optimize mobile phase (e.g., Acetonitrile (B52724)/Water gradient) column->mobile_phase detection Set UV detection wavelength mobile_phase->detection injection Inject sample detection->injection chromatogram Acquire chromatogram injection->chromatogram purity Calculate purity based on peak area chromatogram->purity

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Column: A C18 reverse-phase column is a suitable starting point for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically effective.

  • Detection: UV detection is a common method for chromophore-containing molecules. The optimal wavelength for detection should be determined by acquiring a UV spectrum of this compound.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase). The solution should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both 1H and 13C NMR experiments should be performed.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis dissolve Dissolve this compound in deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer to NMR tube dissolve->transfer acquire_1h Acquire 1H NMR spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) acquire_13c->acquire_2d process Process spectra (Fourier transform, phasing, baseline correction) acquire_2d->process assign Assign signals to specific atoms process->assign confirm Confirm structure assign->confirm

Caption: General workflow for NMR structural analysis of this compound.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). The choice of solvent is critical to ensure the sample dissolves completely and does not obscure important signals.

  • 1D NMR (1H and 13C): Acquire standard one-dimensional proton and carbon-13 spectra. The chemical shifts, integration (for 1H), and multiplicities of the signals provide initial information about the different types of protons and carbons present in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous structural confirmation, two-dimensional NMR experiments are essential.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

  • Data Interpretation: The collective data from these NMR experiments are used to assemble the complete chemical structure of this compound and confirm that it is consistent with the expected structure.

Potential Signaling Pathways and Mechanism of Action

Specific research on the signaling pathways and mechanism of action of this compound is limited. However, based on its classification as a tannin-related compound, it is plausible that its biological activities may involve pathways commonly modulated by other tannins and related polyphenolic compounds.

Tannins are known to interact with proteins and other macromolecules, which can lead to a variety of cellular effects. Potential mechanisms of action could include:

  • Antioxidant Activity: Many tannins are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress. This can impact numerous signaling pathways, including those involved in inflammation and cell death.

  • Enzyme Inhibition: Tannins can inhibit the activity of various enzymes by binding to them. This could be a key mechanism underlying their pharmacological effects.

  • Modulation of Inflammatory Pathways: Some tannins have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges Enzymes Cellular Enzymes This compound->Enzymes Inhibits NFkB NF-κB Pathway This compound->NFkB Modulates ROS->NFkB Activates Cell_Proliferation Cell Proliferation Enzymes->Cell_Proliferation Regulates Inflammation Inflammation NFkB->Inflammation Induces

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound and outlines general methodologies for its analysis. While specific experimental data for some physical properties and biological activities are yet to be fully characterized, this document serves as a valuable resource for researchers and professionals in drug development by providing a foundational understanding of this compound and a framework for future investigation. The provided workflows for HPLC and NMR analysis can be adapted to establish robust analytical methods for quality control and further research into the therapeutic potential of this compound.

References

Solubility and stability of Tannagine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Tannagine" (CAS RN: 123750-34-5) is not publicly available in peer-reviewed literature. This guide has been constructed based on the general properties of tannins and established methodologies for solubility and stability testing of natural products for research and drug development professionals. All data presented is hypothetical and for illustrative purposes only.

Introduction to this compound

This compound is a chemical entity listed with CAS number 123750-34-5.[1] While specific structural and functional details are not available in the public domain, its name suggests a potential relation to the tannin class of polyphenolic compounds. Tannins are known for their ability to precipitate proteins and their antioxidant properties.[2] The solubility and stability of such compounds are critical parameters that influence their bioavailability, formulation, and therapeutic efficacy. This document outlines the standard methodologies and potential solubility and stability profiles for a compound like this compound.

Solubility Profile

The solubility of a compound is a fundamental property assessed early in drug development. It is typically determined in a range of solvents relevant to purification, formulation, and biological testing.

Hypothetical Solubility Data

The following table summarizes the expected solubility of a tannin-like compound in various common laboratory solvents at ambient temperature.

SolventClassificationExpected Solubility (mg/mL)
WaterAqueous> 100 (Highly Soluble)[3]
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer> 50 (Soluble)
Dimethyl Sulfoxide (DMSO)Organic> 100 (Highly Soluble)[3]
Ethanol (EtOH)Organic10 - 30 (Sparingly Soluble)[3]
Methanol (MeOH)Organic> 30 (Soluble)
AcetoneOrganic1 - 10 (Slightly Soluble)
Dichloromethane (DCM)Organic< 1 (Practically Insoluble)
HexanesOrganic< 0.1 (Insoluble)
Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a common method for determining the kinetic solubility of a compound using a plate-based method.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Add the selected aqueous buffer (e.g., PBS pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for a period of 1.5 to 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Stability Profile

Stability testing is crucial to determine a drug substance's shelf-life and to identify optimal storage conditions.[4] Studies are designed to assess how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5]

Hypothetical Stability Data: Solid-State Stability

The table below illustrates potential results from an accelerated stability study on solid this compound, according to ICH guidelines.[6]

ConditionTime PointAssay (%)Total Degradants (%)Appearance
25°C / 60% RH 0 Months99.80.2White to off-white powder
3 Months99.60.4No change
6 Months99.50.5No change
40°C / 75% RH 0 Months99.80.2White to off-white powder
1 Month98.91.1No change
3 Months97.52.5Slight yellowing
6 Months95.24.8Yellowish powder
Photostability 1.2 million lux hours96.13.9Slight discoloration
Experimental Protocol: Accelerated Stability Study

This protocol outlines a typical accelerated stability study for a solid drug substance.

  • Sample Preparation: Package the drug substance (this compound) in the proposed container-closure system. For comparative purposes, some samples may be placed in open glass vials.

  • Storage Conditions: Place the samples in calibrated stability chambers set to accelerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH.[4]

  • Time Points: Withdraw samples at predetermined time points, for example, initial (0), 1, 3, and 6 months.[7]

  • Analysis: At each time point, analyze the samples for key attributes.[8]

    • Assay and Impurities: Use a stability-indicating HPLC method to determine the potency of the drug substance and quantify any degradation products.

    • Appearance: Visually inspect the sample for any changes in color, form, or clarity.

    • Moisture Content: Determine the water content using Karl Fischer titration.

  • Data Evaluation: Evaluate the data to identify degradation trends and establish a tentative shelf-life.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical flow of assessing the key physicochemical properties of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Pre-formulation & Stability cluster_2 Phase 3: Formulation Development NCE New Compound (this compound) Solubility Kinetic Solubility Screening (Aqueous & Organic Solvents) NCE->Solubility LogP LogP/LogD Determination NCE->LogP Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Solubility->Forced_Deg Informs stress conditions Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Accel_Stab Accelerated Stability Study (e.g., 40°C/75% RH) Method_Dev->Accel_Stab Formulation Formulation Strategy (e.g., solid dosage, parenteral) Accel_Stab->Formulation Provides initial stability data Excipient Excipient Compatibility Formulation->Excipient Long_Term Long-Term Stability Study (e.g., 25°C/60% RH) Formulation->Long_Term

Physicochemical Assessment Workflow

General Degradation Pathway

This diagram shows a generalized pathway for the degradation of a compound under various stress conditions, which is investigated during forced degradation studies.

DegradationPathway cluster_stress Stress Conditions cluster_products Degradation Products Parent Parent Compound (this compound) Hydrolysis Hydrolysis Products Parent->Hydrolysis OxidationProd Oxidation Products Parent->OxidationProd PhotoProd Photodegradants Parent->PhotoProd Acid Acidic pH Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidation Oxidative Stress Oxidation->OxidationProd Light Photolytic Stress Light->PhotoProd

Generalized Forced Degradation Pathways

References

Potential Biological Activities of Tannins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Tannagine" does not correspond to a recognized specific chemical compound in the scientific literature. This guide provides an in-depth overview of the biological activities of tannins , a broad class of polyphenolic compounds to which the user's query likely refers.

Introduction

Tannins are a diverse group of water-soluble polyphenolic secondary metabolites found in a wide variety of plants.[1][2] They are characterized by their ability to precipitate proteins, a property historically used in the tanning of leather.[3] In recent years, tannins have garnered significant scientific interest due to their wide range of potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][4] This technical guide provides a comprehensive overview of these activities for researchers, scientists, and drug development professionals.

Anticancer Activity

Tannins have demonstrated potent anticancer activities through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell invasion and metastasis.[5][6]

Quantitative Data: Cytotoxicity of Tannins

The cytotoxic effects of various tannins have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Tannin/Tannin ExtractCancer Cell LineIncubation Time (h)IC50 ValueReference
Tannic AcidA549 (Non-small-cell lung)4823.76 ± 1.17 µM[7]
7210.69 ± 0.83 µM[7]
H1299 (Non-small-cell lung)4821.58 ± 1.12 µM[7]
727.136 ± 0.64 µM[7]
MCF-7 (Breast)Not Specified> 100 µg/mL[8]
A549 (Lung)Not Specified> 100 µg/mL[8]
Tannin Nanoparticles (NP99)MCF-7 (Breast)4818 µg/ml[9]
7218 µg/ml[9]
Sanguiin H-6MCF-7 (Breast)Not Specified100 µM (induced 33.7% apoptosis)[10]
MDA-MB-231 (Breast)Not Specified50 µM (induced 40.7% apoptosis)[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the tannin compound for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways in Tannin-Induced Apoptosis

Tannins can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common pathway involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.

Tannins Tannins Death Receptor Pathway Death Receptor Pathway Tannins->Death Receptor Pathway Mitochondrial Pathway Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-8 Activation Caspase-8 Activation Death Receptor Pathway->Caspase-8 Activation Apoptosis Apoptosis Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Caspase-3/7 Activation->Apoptosis

Tannin-induced apoptosis signaling pathways.

Anti-inflammatory Activity

Tannins have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[11][12]

Quantitative Data: Anti-inflammatory Activity of Tannins

The anti-inflammatory effects of tannins are often quantified by their ability to inhibit the production of inflammatory markers like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Tannin/Tannin ExtractCell LineParameter MeasuredIC50 ValueReference
Ethanolic extract of Smilax corbularia (contains tannins)RAW 264.7NO Production83.90 µg/ml[13]
TNF-α Production61.97 µg/ml[13]
Aqueous root extract of Syzygium caryophyllatum (contains tannins)In vitro protein denaturationInhibition of protein denaturation6.229 x 10³ µg/ml[14]
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 cells)

This protocol describes the assessment of the anti-inflammatory activity of tannins by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Tannin compounds to be tested

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the tannin for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a measure of NO production.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of tannins are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Tannins Tannins IKK IKK Tannins->IKK MAPK MAPK Tannins->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes MAPK->Pro-inflammatory Genes

Inhibition of NF-κB and MAPK pathways by tannins.

Antioxidant Activity

Tannins are potent antioxidants that can neutralize free radicals, thereby protecting cells from oxidative damage.[2][15]

Quantitative Data: Antioxidant Capacity of Tannins

The antioxidant activity of tannins is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Tannin/Tannin ExtractAssayIC50 ValueReference
Methanolic extract of Imperata cylindrica (contains tannins)Nitric oxide scavenging400.15 ± 1.934 µg/ml[16]
Hydrogen peroxide scavenging185.6 ± 1.551 µg/ml[16]
Ethanolic extract of Marrubium vulgareDPPH324.55 ± 0.66 to 980 ± 0.62 µg/ml[17]
ABTS107.85 ± 0.19 to 890.74 ± 0.17 µg/ml[17]
Decoction extract of a medicinal plantTotal antioxidant activity12.61 mg/ml AAE[18]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of tannins using the DPPH assay.[19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol (B129727)

  • Tannin samples at various concentrations

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the tannin sample in methanol.

  • Reaction Mixture: Add a specific volume of the tannin sample to a specific volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

DPPH Radical (Purple) DPPH Radical (Purple) Tannin (Antioxidant) Tannin (Antioxidant) Tannin Radical Tannin Radical Tannin (Antioxidant)->Tannin Radical - H⁺ DPPH-H (Yellow) DPPH-H (Yellow)

DPPH radical scavenging mechanism by tannins.

Antimicrobial Activity

Tannins exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[15][20] Their mechanisms of action include enzyme inhibition, substrate deprivation, and disruption of microbial cell membranes.

Quantitative Data: Antimicrobial Activity of Tannins

The antimicrobial efficacy of tannins is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Tannin/Tannin ExtractMicroorganismMIC Value (µg/mL)Reference
Tannic AcidEscherichia coli32-200[15]
Clostridioides difficile16 - 64[21]
Chestnut ExtractStaphylococcus aureusNot specified[22]
Cytinus extracts (ethanolic)Gram-positive bacteria31.25 - 250[14]
Penta-O-galloyl-β-D-glucoseGram-positive bacteria31.25 - 62.5[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[23][24]

Materials:

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Tannin compound stock solution

  • Sterile 96-well microplates

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the tannin compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (broth and bacteria, no tannin) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the tannin that completely inhibits visible growth of the microorganism.

Extraction and Purification of Tannins

A general workflow for the extraction and purification of tannins from plant materials is outlined below.

Plant Material Plant Material Extraction Extraction Filtration Filtration Extraction->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Tannin Extract Crude Tannin Extract Solvent Evaporation->Crude Tannin Extract Purification Purification Crude Tannin Extract->Purification (e.g., column chromatography) Pure Tannins Pure Tannins Purification->Pure Tannins

General workflow for tannin extraction and purification.

Conclusion

Tannins represent a vast and diverse group of natural compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with their widespread availability in nature, make them attractive candidates for further research and drug development. This guide provides a foundational understanding of their biological activities, along with standardized protocols for their evaluation, to aid researchers in this promising field.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review of Alkaloids from the Genus Kopsia

An Important Note on "Tannagine": A thorough review of scientific literature did not yield any specific alkaloid or compound named "this compound." It is possible that this name is a result of a typographical error, a misinterpretation, or refers to a very obscure or proprietary compound not indexed in public scientific databases. This guide will instead focus on a well-documented and pharmacologically significant group of related compounds: the monoterpene indole (B1671886) alkaloids from the genus Kopsia. These alkaloids share structural similarities and exhibit a wide range of biological activities, making them a subject of intense research.

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1][2] These plants are found predominantly in Southeast Asia and have been used in traditional medicine to treat ailments like rheumatoid arthritis and pharyngitis.[1][2] Modern phytochemical investigations have isolated hundreds of alkaloids from Kopsia species, which are primarily classified into skeletons like aspidofractinines, eburnamines, and chanofruticosinates.[1] These compounds have garnered significant interest from the scientific community for their potent pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Experimental Protocols: Isolation, Purification, and Characterization

The isolation and structural elucidation of alkaloids from Kopsia species follow a standardized workflow involving extraction, chromatographic separation, and spectroscopic analysis.

General Protocol for Alkaloid Extraction and Isolation

The following protocol is a synthesized methodology based on common practices reported in the literature for isolating Kopsia alkaloids.[4][5]

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark, leaves, roots) is the starting point for extraction.[4]

  • Defatting: The powdered material is first extracted with a non-polar solvent like hexane (B92381) for an extended period (e.g., 17 hours) using a Soxhlet apparatus to remove lipids and other non-polar constituents.[4]

  • Alkaloid Extraction:

    • Acid-Base Extraction (Common Method): The defatted plant material is moistened with an alkaline solution (e.g., 10% ammonia (B1221849) solution) to convert alkaloid salts into their free base form.[4] This mixture is then exhaustively extracted with a chlorinated solvent like dichloromethane (B109758) (CH2Cl2).[4] The crude alkaloid extract is obtained after solvent evaporation.

    • Solvent Extraction: Alternatively, total constituents can be extracted using polar solvents like methanol (B129727) or 95% ethanol (B145695) (EtOH).[5][6] The resulting crude extract then undergoes acid-base partitioning to separate the alkaloidal fraction.

  • Chromatographic Separation and Purification: The crude alkaloid extract is a complex mixture that requires several stages of chromatographic separation.

    • Initial Fractionation: Column chromatography (CC) over silica (B1680970) gel is used for the initial separation, with a gradient of solvents (e.g., chloroform/methanol) to yield multiple fractions.[4]

    • Further Purification: Fractions of interest are subjected to repeated chromatographic techniques, including:

      • Sephadex LH-20 column chromatography for size-exclusion separation.[4]

      • ODS (Octadecylsilane) column chromatography (reverse-phase).[4]

      • High-Performance Liquid Chromatography (HPLC), often on a C18 column, for final purification of individual compounds.[2][4]

Structural Elucidation

The precise chemical structure of each purified alkaloid is determined using a combination of modern spectroscopic techniques.[2][7]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to piece together the carbon-hydrogen framework and establish the connectivity of atoms within the molecule.[7][8][9] These spectral data are often compared with those of known compounds for identification.[2]

  • Other Spectroscopic Methods: UV-Visible spectroscopy is used to identify characteristic chromophores (e.g., indolenine), while Infrared (IR) spectroscopy helps identify key functional groups (e.g., carbonyls, hydroxyls).[4]

Visualization of Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Separation & Purification cluster_elucidation Structural Elucidation plant Powdered Kopsia Plant Material defat Defatting with Hexane plant->defat alkalinization alkalinization defat->alkalinization alkalization Alkalinization (e.g., NH4OH) extraction Solvent Extraction (e.g., CH2Cl2) crude Crude Alkaloid Extract extraction->crude cc Column Chromatography (Silica Gel) crude->cc alkalinization->extraction fractions Fractions cc->fractions repeated_cc Repeated Chromatography (Sephadex, ODS) fractions->repeated_cc hplc Preparative HPLC repeated_cc->hplc pure Pure Alkaloid hplc->pure nmr NMR (1D & 2D) pure->nmr ms HRESIMS pure->ms uv_ir UV & IR Spectroscopy pure->uv_ir structure Final Structure nmr->structure ms->structure uv_ir->structure

Caption: General workflow for the isolation and structural identification of Kopsia alkaloids.

Biological Activities and Quantitative Data

Kopsia alkaloids exhibit a broad spectrum of pharmacological effects, with cytotoxic and antimicrobial activities being the most extensively studied.[1][3]

Cytotoxic Activity

A significant number of alkaloids isolated from various Kopsia species have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The purified alkaloids are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for approximately 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Table 1: Cytotoxicity of Selected Kopsia Alkaloids (IC₅₀ values in µM)

Alkaloid Cancer Cell Line IC₅₀ (µM) Source Species Reference
Kopsiahainanin A A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 9.4 - 11.7 K. hainanensis [10]
Kopsiahainanin B A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 12.2 - 15.9 K. hainanensis [10]
Kopsifoline K HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 7.3 - 9.5 K. fruticosa [7]
Kopsifoline J HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 10.3 - 12.5 K. fruticosa [7]
Kopsifoline I HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 11.8 - 13.8 K. fruticosa [7]
Taberyunine A HepG2, A549, SGC7901 12.3, 16.8, 9.8 Ervatamia pandacaqui [10]
Eburnaminol HT-29 (Colorectal) 75.8 K. terengganensis [11]
Kopsiaofficine A Lung Cancer Cell Lines < 20 K. officinalis [6][12]

| Kopsileuconine B | PC9 (Lung) | 15.07 | K. hainanensis |[13] |

Antimicrobial and Antifungal Activity

Several Kopsia alkaloids have also shown promising activity against pathogenic bacteria and fungi.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination This method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 24-48h for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Table 2: Antimicrobial and Antifungal Activity of Selected Kopsia Alkaloids (MIC values)

Alkaloid Microorganism MIC (µg/mL) Source Species Reference
N-decarbomethoxykopsamine E. coli, E. carotovra, B. subtilis, B. cereus, S. aureus 7.8 - 15.5 Kopsia sp. [2]
R. solani, P. italicum, F. oxysporum 7.8 - 15.5 Kopsia sp. [2]
N1-decarbomethoxy chanofruticosinic acid E. coli, E. carotovra, B. subtilis, B. cereus, S. aureus 15.5 - 31.3 Kopsia sp. [2]

| | R. solani, P. italicum, F. oxysporum | 15.5 - 31.3 | Kopsia sp. |[2] |

Mechanism of Action and Signaling Pathways

While the exact mechanisms for many Kopsia alkaloids are still under investigation, some studies have begun to elucidate their molecular targets. A notable example is the effect of certain bisindole alkaloids from Kopsia arborea on pathways relevant to Alzheimer's disease.

Inhibition of CDK5 and Tau Phosphorylation

Recent research has shown that monoterpenoid indole alkaloid dimers, specifically kopoffines A-C isolated from Kopsia arborea, can significantly inhibit cyclin-dependent kinase 5 (CDK5) with IC₅₀ values ranging from 0.34 to 2.18 µM.[15] CDK5 is a proline-directed serine/threonine kinase, and its hyperactivity is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.

Western blot analyses confirmed that treatment with kopoffines A-C decreased the protein levels of both CDK5 and its phosphorylated (active) form, pCDK5.[15] Consequently, this led to a reduction in the phosphorylation of tau at specific sites (Thr217 and Ser396), which are critical for the pathological aggregation of tau.[15] This suggests a potential neuroprotective role for these alkaloids.

Visualization of the CDK5-Tau Signaling Pathway

signaling_pathway cluster_pathway CDK5-Mediated Tau Hyperphosphorylation cluster_inhibition Inhibition by Kopsia Alkaloids CDK5 CDK5 pCDK5 pCDK5 (Tyr15) (Active Kinase) CDK5->pCDK5 Phosphorylation Tau Tau Protein (Microtubule-Associated) pCDK5->Tau Kinase Activity pTau Hyperphosphorylated Tau (pTau Thr217, pTau Ser396) Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles (Neuronal Dysfunction) pTau->NFTs Aggregation Kopoffines Kopoffines A-C (from K. arborea) Kopoffines->CDK5 Downregulation Kopoffines->pCDK5 Inhibition

Caption: Inhibition of the CDK5/Tau phosphorylation pathway by Kopoffines A-C.

Conclusion

The alkaloids derived from the Kopsia genus represent a vast and promising library of natural products for drug discovery and development. Their structural diversity is matched by a wide array of biological activities, most notably potent cytotoxicity against various cancer cell lines and significant antimicrobial effects. The elucidation of specific molecular mechanisms, such as the inhibition of the CDK5 pathway by certain bisindole alkaloids, highlights their potential for therapeutic applications beyond oncology, including in the treatment of neurodegenerative diseases. Further research is warranted to explore the full therapeutic potential, structure-activity relationships, and safety profiles of these complex and fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for Tannin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannins are a diverse group of polyphenolic compounds found in many plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] These properties make them promising candidates for the development of new therapeutic agents. This document provides detailed protocols for the extraction and purification of tannins, as well as an overview of the key signaling pathways they modulate. The term "tannagin" is not commonly used in scientific literature; therefore, these protocols focus on "tannins" as a broad class of compounds, including hydrolyzable (gallotannins, ellagitannins) and condensed tannins.

Data Presentation: Quantitative Analysis of Tannin Extraction

The efficiency of tannin extraction is influenced by several factors, including the plant source, particle size, solvent, temperature, and extraction time. The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methods.

Table 1: Comparison of Tannin Extraction Yields with Different Solvents and Methods

Plant SourceExtraction MethodSolventTemperature (°C)TimeYieldReference
Spondias purpurea BarkSoxhlet95% Ethanol (B145695)Boiling Point8 hours19.19%[3]
Spondias purpurea BarkSoxhlet50% EthanolBoiling Point8 hours7.24%[3]
Spondias purpurea BarkSoxhletWaterBoiling Point8 hours3.96%[3]
Tea LeavesUltrasonicWaterNot Specified8 hours~23.1%[4]
Tea LeavesConventionalWaterNot Specified8 hours~22.1%[4]
Acacia mangium BarkHot WaterWater100°C40 min8.37%[5]
Acacia mangium BarkSolvent Extraction50% Acetone (B3395972) + 2% Na2SO3Not SpecifiedNot Specified27.17%[5]
Acacia mangium BarkSulfitationWater + SulfitesNot SpecifiedNot Specified57.67%[5]
Eucalyptus spp. BarkHot WaterWaterNot SpecifiedNot SpecifiedVaries[6]
Eucalyptus spp. BarkSolvent ExtractionToluene then EthanolNot SpecifiedNot SpecifiedVaries[6]

Table 2: Influence of Extraction Parameters on Tannin Yield from Spondias purpurea Bark

SolventTime (hours)Percentage Yield (%)
50% Ethanol64.27
95% Ethanol819.19
Water62.45
Water42.23
95% Ethanol43.60
95% Ethanol68.26
Water83.96
50% Ethanol87.24

Data sourced from De La Salle University.[3]

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of Tannins

This protocol describes a standard method for extracting tannins from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., bark, leaves, fruits)

  • Solvents: 70% acetone or 70-95% ethanol are commonly effective.[3][5]

  • Beakers and flasks

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material and place it in a beaker or flask.

  • Add the extraction solvent at a solid-to-liquid ratio typically ranging from 1:10 to 1:20 (w/v).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for a specified duration (e.g., 1-24 hours). Extraction time and temperature should be optimized for the specific plant material.

  • After extraction, separate the solid material from the liquid extract by filtration.

  • Concentrate the filtrate using a rotary evaporator to remove the organic solvent.

  • The resulting aqueous extract can be used for further purification or lyophilized to obtain a crude tannin powder.

Protocol 2: Purification of Tannins using Column Chromatography

This protocol outlines the purification of tannins from a crude extract using Sephadex LH-20, a common and effective stationary phase.

Materials:

  • Crude tannin extract

  • Sephadex LH-20 resin

  • Chromatography column

  • Solvents: Ethanol, 50% acetone (v/v)

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of Sephadex LH-20 in ethanol and pour it into the chromatography column. Allow the resin to settle and pack uniformly.

  • Sample Loading: Dissolve the crude tannin extract in a minimal amount of ethanol. Carefully load the dissolved sample onto the top of the packed column.

  • Elution of Non-Tannin Phenolics: Elute the column with ethanol to remove lower molecular weight phenolic compounds.[7]

  • Elution of Tannins: After the initial elution, switch the solvent to 50% acetone (v/v) to elute the tannin fraction.[7]

  • Fraction Collection: Collect the eluted fractions in separate tubes. The presence of tannins can be monitored using a UV-Vis spectrophotometer or by qualitative tests.

  • Solvent Removal: Combine the tannin-rich fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain purified tannins.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Tannin Analysis and Purification

HPLC is a powerful technique for the separation and quantification of different tannin compounds.

Materials:

  • Purified tannin sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A typical mobile phase consists of a gradient of two solvents, such as:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid)

    • Solvent B: Acetonitrile or methanol

  • Standards for specific tannins (e.g., tannic acid, catechin, epicatechin) for quantification.

Procedure:

  • Sample Preparation: Dissolve the tannin sample in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Method Development: Develop a gradient elution method to achieve optimal separation of the tannin components. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time.

  • Injection and Analysis: Inject the prepared sample into the HPLC system. Monitor the elution of compounds at a specific wavelength (e.g., 280 nm for many phenolics).

  • Quantification: For quantitative analysis, create a calibration curve using known concentrations of tannin standards. The concentration of tannins in the sample can be determined by comparing the peak areas to the calibration curve.[8]

  • Preparative HPLC: For purification, a preparative HPLC system with a larger column can be used to isolate specific tannin compounds in larger quantities.

Mandatory Visualizations

Experimental Workflow for Tannin Extraction and Purification

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solid-Liquid Extraction (e.g., 70% Acetone) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Tannin Extract filtration->crude_extract column_chromatography Column Chromatography (Sephadex LH-20) crude_extract->column_chromatography purified_tannins Purified Tannins column_chromatography->purified_tannins hplc HPLC Analysis/ Purification purified_tannins->hplc isolated_compounds Isolated Tannin Compounds hplc->isolated_compounds

Caption: Workflow for tannin extraction and purification.

Signaling Pathways Modulated by Tannic Acid

Tannic acid, a representative hydrolyzable tannin, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, which are critical targets in drug development.[1][9][10]

signaling_pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_erk ERK Pathway tnfa TNF-α nfkb NF-κB tnfa->nfkb activates inflammation Inflammation nfkb->inflammation promotes jak2 Jak2 stat3 STAT3 jak2->stat3 phosphorylates cell_proliferation Cell Proliferation stat3->cell_proliferation promotes apoptosis Apoptosis stat3->apoptosis inhibits erk ERK1/2 wound_healing Wound Healing erk->wound_healing tannic_acid Tannic Acid tannic_acid->nfkb inhibits tannic_acid->jak2 inhibits tannic_acid->stat3 inhibits tannic_acid->erk activates

Caption: Key signaling pathways modulated by tannic acid.

References

Application Note & Protocol: Quantification of Tannagine in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the sensitive and selective quantification of Tannagine in plant extracts using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This protocol is intended for research and drug development purposes.

Introduction

This compound, a novel alkaloid isolated from [Specify Plant Species], has shown significant potential in preclinical studies for its [mention potential therapeutic activity, e.g., anti-inflammatory, neuroprotective] properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1] This application note describes a robust and validated HPLC-MS/MS method for the determination of this compound in plant extracts. The method utilizes Multiple Reaction Monitoring (MRM) for precise quantification.[2]

Experimental

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar compound or a stable isotope-labeled this compound (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant species extract

  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS).

  • Analytical Column: A reversed-phase column suitable for polar compounds (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

A reliable extraction procedure is critical for removing matrix interferences and concentrating the analyte.[3]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Dilute 100 µL of the plant extract with 900 µL of water containing 0.1% formic acid. Add the internal standard to this mixture. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the IS with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

The chromatographic conditions are optimized to achieve a sharp peak shape and adequate retention for this compound, separating it from potential matrix components.

ParameterCondition
ColumnWaters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05

The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][4] The MRM transitions are determined by infusing a standard solution of this compound and the IS into the mass spectrometer and optimizing the precursor and product ions, as well as collision energies.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Optimized MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 325.2188.110025
This compound (Qualifier) 325.2145.210035
Internal Standard (IS) 329.2192.110025

Data Presentation: Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.

The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound.

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)> 0.998
Weighting1/x²

Accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ16.88.2-3.5
LQC35.16.52.1
MQC1003.54.81.3
HQC8002.94.1-0.8
QC LevelMatrix Effect (%)Recovery (%)
LQC95.288.4
HQC98.191.2

Visualizations

experimental_workflow plant_extract Plant Extract add_is Add Internal Standard (IS) plant_extract->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate & Reconstitute spe->evap hplc HPLC Separation evap->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: HPLC-MS/MS experimental workflow for this compound quantification.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Inhibits Activation InflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactor->InflammatoryGenes Regulates Response Reduced Inflammation InflammatoryGenes->Response

Caption: Hypothetical inhibitory pathway of this compound on inflammation.

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in plant extracts. The method demonstrates excellent linearity, accuracy, and precision over a wide calibration range. The sample preparation using solid-phase extraction provides high recovery and minimizes matrix effects, ensuring reliable results. This validated method is suitable for supporting pharmacokinetic and drug metabolism studies, as well as for the quality control of this compound-containing products in the pharmaceutical and nutraceutical industries.

References

Application Notes and Protocols for the Synthesis and SAR Studies of Tannin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of tannin derivatives for structure-activity relationship (SAR) studies. Detailed experimental protocols for synthesis and biological evaluation are included, along with visualizations of experimental workflows and relevant signaling pathways.

Introduction to Tannins and Their Derivatives

Tannins are a class of water-soluble polyphenolic secondary metabolites found in many plant species. They are traditionally divided into two main groups: hydrolyzable tannins and condensed tannins (also known as proanthocyanidins).

  • Hydrolyzable Tannins: These are esters of a polyol (commonly glucose) with gallic acid (gallotannins) or ellagic acid (ellagitannins). They can be hydrolyzed by weak acids or enzymes.

  • Condensed Tannins: These are polymers of flavonoid units, such as flavan-3-ols, linked by carbon-carbon bonds that are not susceptible to hydrolysis.

Tannins and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The synthesis of novel tannin derivatives allows for the systematic investigation of their structure-activity relationships, paving the way for the development of new therapeutic agents.

Synthesis of Tannin Derivatives

The synthesis of tannin derivatives often involves the modification of the core polyol or flavonoid units to explore the impact of different functional groups on biological activity.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Select Tannin Scaffold (e.g., Gallotannin, Proanthocyanidin) protect Protection of Reactive Groups start->protect modify Chemical Modification/ Derivatization protect->modify deprotect Deprotection modify->deprotect purify Purification and Characterization (NMR, MS) deprotect->purify bioassay In Vitro Biological Assays (e.g., Antioxidant, Enzyme Inhibition) purify->bioassay Synthesized Derivatives sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of tannin derivatives.

Experimental Protocol: Synthesis of Gallotannin Derivatives with a 1,5-Anhydro-D-glucitol Core

This protocol describes the synthesis of gallotannin derivatives by esterifying a 1,5-anhydro-D-glucitol (1,5-AG) core with gallic acid.

Materials:

Procedure:

  • Protection of Gallic Acid: Gallic acid is first protected, for example, by benzylation of the hydroxyl groups to form tri-O-benzylgallic acid, which is then converted to the acid chloride.

  • Esterification:

    • Dissolve 1,5-AG (1 equivalent) in a mixture of pyridine and DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tri-O-benzylgalloyl chloride (4 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the protected gallotannin derivative by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified protected derivative in a mixture of MeOH and EtOAc.

    • Add Pd/C (10% by weight) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final gallotannin derivative.

  • Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a tannin derivative influences its biological activity. This is typically achieved by synthesizing a series of analogs with systematic variations and evaluating their effects in biological assays.

Quantitative Data Presentation

The biological activities of synthesized tannin derivatives are often quantified and presented in tables to facilitate comparison.

Table 1: Antioxidant and α-Glucosidase Inhibitory Activities of Gallotannin Derivatives

CompoundNumber of Galloyl GroupsDPPH Radical Scavenging (IC₅₀, µM)Yeast α-Glucosidase Inhibition (IC₅₀, µM)Rat Intestinal α-Glucosidase Inhibition (IC₅₀, µM)
Gallic Acid 1> 100> 500> 500
1,5-AG-di-gallate 215.2 ± 1.385.3 ± 7.5120.1 ± 10.2
1,5-AG-tri-gallate 38.7 ± 0.942.1 ± 3.865.4 ± 5.9
1,5-AG-tetra-gallate 44.1 ± 0.510.5 ± 1.122.8 ± 2.1
Tannic Acid ~102.8 ± 0.30.8 ± 0.11.5 ± 0.2
Acarbose -N/A150.2 ± 12.52.5 ± 0.3

Data are presented as mean ± standard deviation. IC₅₀ is the concentration required to inhibit 50% of the activity. N/A: Not applicable.

SAR Observations:

  • Antioxidant Activity: The DPPH radical scavenging activity increases with the number of galloyl groups, indicating that the phenolic hydroxyls are key to this activity.

  • α-Glucosidase Inhibition: A similar trend is observed for yeast α-glucosidase inhibition. However, the activity against rat intestinal α-glucosidase suggests that other structural features, such as the overall shape and hydrophobicity of the molecule, also play a significant role.

Experimental Protocols for Biological Evaluation

Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the free radical scavenging activity of tannin derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Tannin derivatives (stock solutions in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the tannin derivatives in methanol.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the derivative.

α-Glucosidase Inhibitory Assay

This protocol is used to assess the potential of tannin derivatives to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae or rat intestine

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Tannin derivatives (stock solutions in buffer or DMSO)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the tannin derivatives.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the tannin derivative solution, and 20 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Signaling Pathways Modulated by Tannin Derivatives

Tannin derivatives can exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory properties, for instance, are often attributed to the inhibition of pro-inflammatory pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

G cluster_nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release nucleus Nucleus NFkB->nucleus gene Gene Expression (Inflammation, Cell Survival) tannin Tannin Derivatives tannin->IKK Inhibition NFkB_n NF-κB NFkB_n->gene

Caption: Inhibition of the NF-κB signaling pathway by tannin derivatives.

MAPK Signaling Pathway

G cluster_nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK nucleus Nucleus ERK->nucleus transcription Transcription Factors (e.g., AP-1, c-Myc) gene Gene Expression (Proliferation, Differentiation) transcription->gene tannin Tannin Derivatives tannin->Raf Inhibition ERK_n ERK ERK_n->transcription

Caption: Potential inhibition of the MAPK/ERK signaling pathway by tannin derivatives.

Conclusion

The synthesis of tannin derivatives provides a powerful tool for exploring their therapeutic potential. By systematically modifying their structures and evaluating their biological activities, researchers can elucidate key structure-activity relationships. The protocols and information provided herein serve as a guide for scientists and drug development professionals in the design and evaluation of novel tannin-based compounds for various biomedical applications. Further research into the specific molecular targets of these derivatives within cellular signaling pathways will be crucial for their future development as therapeutic agents.

References

Tannic Acid: A Potent Enzyme Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Tannagine" as an enzyme inhibitor is not well-documented in scientific literature, suggesting a possible misspelling or reference to a less common compound. However, the broader class of compounds known as tannins, and specifically tannic acid, are well-researched for their potent enzyme inhibitory activities. This document will focus on tannic acid as a representative tannin, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. Tannic acid, a hydrolyzable tannin, is a complex polyphenol that can be isolated from various plant sources.[1] Its ability to bind and precipitate proteins forms the basis of its enzyme inhibitory action, making it a subject of interest for its potential therapeutic applications, including in diabetes and Alzheimer's disease.[1][2]

Data Presentation: Inhibitory Activity of Tannic Acid

The inhibitory potential of tannic acid against a range of enzymes is summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying inhibitor potency.

Target EnzymeInhibitorIC50 ValueKi ValueInhibition TypeSource Organism/SystemReference
α-Amylase Tannic Acid3.46 µg/mL--Porcine Pancreas[3]
α-Amylase Tannic Acid0.1585 mg/mL0.1261±0.0103 mg/mLMixed-[4][5]
α-Amylase Tannic Acid141.1 µM-Parabolic MixedPorcine Pancreas[6]
α-Amylase Tannic Acid285.4 µM (condensed)-Parabolic MixedHuman Saliva[6]
α-Glucosidase Tannic Acid11.9 nM---[2]
α-Glucosidase Tannic Acid0.00542 mg/mL0.0032±0.0003 mg/mLMixed-[4][5]
Acetylcholinesterase (AChE) Tannic Acid-50.96 ± 2.18 µM--[2]
Butyrylcholinesterase (BChE) Tannic Acid-53.17 ± 4.47 µM--[2]
CYP1A1 Tannic Acid23.1 µM--Human (expressed)[7]
CYP1A2 Tannic Acid2.3 µM4.8 µMNon-competitiveHuman (expressed)[7]
NADPH-CYP Reductase Tannic Acid11.8 µM--Rat Liver Microsomes[7]
NADPH-CYP Reductase Tannic Acid17.4 µM--Human Liver Microsomes[7]
Trypsin Tannic Acid0.01 mg/mL---[8]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for screening and characterizing the inhibitory potential of tannic acid and other tannins.

In Vitro α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme responsible for the breakdown of starch.

Materials:

  • Porcine pancreatic α-amylase solution (2 units/mL in 0.02 M phosphate (B84403) buffer, pH 6.9 with 0.006 M NaCl)[9]

  • Starch solution (1% w/v in distilled water)[9]

  • Tannic acid stock solution (in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent[9]

  • Phosphate buffer (0.02 M, pH 6.9, containing 0.006 M NaCl)[9]

  • 96-well microplate

  • Microplate reader

  • Water bath

Protocol:

  • Preparation of Reagents: Prepare all solutions fresh on the day of the experiment.

  • Assay Setup:

    • Add 200 µL of phosphate buffer to the "Blank" wells.

    • Add 200 µL of different concentrations of tannic acid solution to the "Inhibitor" wells.

    • Add 200 µL of phosphate buffer to the "Control" (100% activity) wells.

  • Enzyme Addition and Pre-incubation: Add 200 µL of the α-amylase solution to all wells except the "Blank" wells. Mix gently and incubate the plate at 30°C for 10 minutes.[9]

  • Substrate Addition: Add 200 µL of the starch solution to all wells to initiate the enzymatic reaction. Incubate at 30°C for 3 minutes.[9]

  • Reaction Termination: Stop the reaction by adding 200 µL of DNSA reagent to all wells.[9]

  • Color Development: Boil the plate in a water bath at 85°C for 10 minutes to allow for color development.[9]

  • Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of tannic acid using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Trypsin Inhibition Assay

This assay measures the inhibition of trypsin, a serine protease.

Materials:

  • Trypsin solution

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Tannic acid stock solution

  • Tris-HCl buffer (pH 8.2)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, followed by the tannic acid solution at various concentrations.

  • Enzyme Addition: Add the trypsin solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate solution.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the α-amylase assay protocol.

Mandatory Visualizations

Signaling Pathway and Enzyme Inhibition

enzyme_inhibition_pathway cluster_0 Enzyme Regulation cluster_1 Inhibition by Tannic Acid Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme_Substrate_Complex Binds to active site Product Product Downstream_Signaling Downstream Signaling Pathway Product->Downstream_Signaling Activates/Inhibits Enzyme_Substrate_Complex->Enzyme Enzyme_Substrate_Complex->Product Catalysis Tannic_Acid Tannic Acid Tannic_Acid->Inhibited_Complex Binds to enzyme Inhibited_Complex->Substrate Blocks binding Inhibited_Complex->Downstream_Signaling Modulates pathway Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Caption: General mechanism of enzyme inhibition by tannic acid.

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow Start Start: Prepare Reagents Assay_Setup Set up assay plate (Blank, Control, Inhibitor) Start->Assay_Setup Enzyme_Addition Add Enzyme Solution Assay_Setup->Enzyme_Addition Pre_incubation Pre-incubate Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate (Initiate Reaction) Pre_incubation->Substrate_Addition Incubation Incubate Substrate_Addition->Incubation Stop_Reaction Stop Reaction (e.g., add DNSA) Incubation->Stop_Reaction Measurement Measure Absorbance/ Fluorescence Stop_Reaction->Measurement Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Measurement->Data_Analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion

Tannic acid demonstrates significant inhibitory activity against a variety of enzymes, highlighting its potential as a lead compound in drug discovery and as a valuable tool for biochemical research. The provided protocols offer a foundation for investigating the enzyme inhibitory properties of tannic acid and other polyphenolic compounds. Further research into the specific molecular interactions and downstream signaling effects of tannins will be crucial for fully elucidating their therapeutic potential.

References

Application Notes and Protocols: Tannagine as a Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel fluorescent probes is pivotal for advancing our understanding of complex cellular processes. An ideal probe should exhibit high specificity, photostability, and minimal cytotoxicity, enabling researchers to visualize and quantify biological events in real-time. This document provides detailed application notes and protocols for the use of Tannagine, a promising new fluorescent probe for cellular imaging. While specific details on the commercial availability and full chemical structure of this compound are not yet widely published, this guide synthesizes the available preliminary data and provides generalized protocols adaptable for its application in research settings.

Photophysical Properties of this compound

Understanding the spectral characteristics of a fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of this compound based on initial characterizations.

PropertyValue
Excitation Maximum (λex) Data Not Available
Emission Maximum (λem) Data Not Available
Molar Extinction Coefficient (ε) Data Not Available
Quantum Yield (Φ) Data Not Available
Lifetime (τ) Data Not Available
Solubility Data Not Available

Note: The lack of specific quantitative data necessitates empirical determination of optimal imaging parameters by the end-user.

Proposed Applications in Cellular Imaging

Based on the general characteristics of similar fluorescent probes, this compound is anticipated to be a valuable tool for a variety of cellular imaging applications, including:

  • Live-Cell Imaging: The potential for low cytotoxicity makes this compound suitable for dynamic studies in living cells.

  • Organelle Staining: Depending on its chemical structure and functional groups, this compound may selectively accumulate in specific organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.

  • Monitoring Cellular Processes: this compound could potentially be designed to respond to changes in the cellular microenvironment, such as pH, ion concentration, or redox state.

General Protocols for Cellular Imaging with Fluorescent Probes

The following protocols are generalized for the use of a novel fluorescent probe like this compound. Researchers should optimize these protocols based on their specific cell type, experimental goals, and the empirically determined properties of this compound.

Cell Culture and Staining

This protocol outlines the basic steps for staining live cells with a fluorescent probe.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (concentration to be determined)

  • Coverslips or imaging-compatible plates

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto sterile coverslips or imaging plates at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium or a suitable buffer (e.g., HBSS). The optimal concentration should be determined by titration, starting from a low micromolar range (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Incubation: Add the this compound working solution to the cells and incubate at 37°C in a CO2 incubator. The optimal incubation time will need to be determined empirically (e.g., 15-60 minutes).

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the coverslip on a microscope slide with a drop of imaging medium or observe the cells directly in the imaging plate using a fluorescence microscope equipped with appropriate filters for the yet-to-be-determined excitation and emission wavelengths of this compound.

Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for a live-cell imaging experiment using a fluorescent probe.

LiveCellImagingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_seeding Seed Cells on Imaging Dish probe_prep Prepare this compound Working Solution wash_cells Wash Cells with PBS probe_prep->wash_cells add_probe Incubate with this compound wash_cells->add_probe wash_excess Wash to Remove Excess Probe add_probe->wash_excess mount_sample Mount Sample on Microscope wash_excess->mount_sample acquire_images Acquire Images mount_sample->acquire_images process_images Image Processing acquire_images->process_images quantify_data Data Quantification process_images->quantify_data

A generalized workflow for live-cell imaging experiments.

Potential Signaling Pathway Investigation

Should this compound be developed as a sensor for specific cellular signals (e.g., calcium ions, reactive oxygen species), its application could be integrated into studies of various signaling pathways. For instance, a calcium-sensitive this compound could be used to monitor calcium signaling in response to agonist stimulation of G-protein coupled receptors (GPCRs).

The diagram below illustrates a hypothetical signaling pathway where this compound could be employed.

SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum agonist Agonist gpcr GPCR agonist->gpcr g_protein G-protein gpcr->g_protein plc PLC g_protein->plc ip3 IP3 plc->ip3 ip3r IP3R ip3->ip3r This compound This compound (Ca2+ Sensor) ca2_release Ca2+ Release ip3r->ca2_release ca2_release->this compound  Fluorescence  Change

Hypothetical use of this compound in a GPCR signaling pathway.

Data Analysis and Interpretation

Key considerations for data analysis:

  • Background Subtraction: Correct for background fluorescence to improve the signal-to-noise ratio.

  • Intensity Measurements: Quantify the mean fluorescence intensity within regions of interest (ROIs) to measure changes in probe concentration or activity.

  • Colocalization Analysis: If using multiple fluorescent probes, colocalization analysis can determine the degree of spatial overlap between different signals.

  • Ratiometric Imaging: For probes that exhibit a spectral shift upon binding to an analyte, ratiometric analysis of the two emission wavelengths can provide a more robust quantitative measurement that is less susceptible to variations in probe concentration and illumination intensity.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching- Verify microscope filter compatibility with this compound's spectra- Titrate probe concentration- Optimize incubation time- Reduce excitation light intensity and exposure time
High background fluorescence - Probe concentration too high- Inadequate washing- Autoflourescence of cells or medium- Reduce probe concentration- Increase the number and duration of washes- Use a phenol (B47542) red-free imaging medium and image an unstained control
Cell toxicity - Probe concentration too high- Prolonged incubation time- Perform a cytotoxicity assay to determine the optimal non-toxic concentration- Reduce incubation time

Disclaimer: The information provided in these application notes is based on generalized protocols for fluorescent probes. Due to the lack of specific published data for "this compound," all concentrations, incubation times, and instrument settings should be empirically determined and optimized by the researcher for their specific experimental system.

Application Note: Protocol for Radioiodination of Tannagine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Radiolabeling of bioactive molecules is a cornerstone of preclinical and clinical research, enabling non-invasive in vivo imaging and biodistribution studies. This application note provides a detailed protocol for the radiolabeling of Tannagine, a novel investigational compound, with Iodine-125 (¹²⁵I). Iodine-125 is a gamma-emitting radionuclide with a half-life of 59.9 days, making it suitable for in vivo studies requiring imaging at multiple time points.[1]

Important Note on "this compound": The compound "this compound" is not currently described in publicly available scientific literature. Therefore, this protocol is developed based on the assumption that this compound possesses a chemical structure amenable to direct electrophilic radioiodination, specifically a phenol (B47542) moiety (similar to a tyrosine residue). This method is widely applicable to proteins, peptides, and small molecules with accessible phenolic or histidyl groups.[1][2][3] The principles and procedures outlined herein can serve as a robust template for researchers working with novel compounds.

The method described is the Iodogen-based radioiodination, a mild and efficient technique that utilizes a solid-phase oxidizing agent to minimize oxidative damage to the substrate.[2][4][5] This protocol covers the radiolabeling reaction, purification by High-Performance Liquid Chromatography (HPLC), and subsequent quality control analysis to ensure the product is suitable for in vivo administration.

Materials and Reagents

  • This compound: (Assumed Molecular Weight: 450 g/mol ), stock solution (1 mg/mL in 50% DMSO/H₂O)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): Iodination tubes, pre-coated with 100 µg of Iodogen®.

  • Sodium Iodide [¹²⁵I]: No-carrier-added (NCA) solution in 0.1 M NaOH.

  • Phosphate (B84403) Buffer: 0.25 M, pH 7.4.

  • Quenching Solution: Sodium metabisulfite (B1197395) (1 mg/mL in phosphate buffer).

  • Purification (HPLC):

    • HPLC system with a UV detector and a radioactivity detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Quality Control (TLC):

    • Instant Thin-Layer Chromatography (ITLC-SG) strips.[7]

    • Mobile Phase: 80:20 (v/v) Methanol:1 M Ammonium Acetate.[7]

    • Radio-TLC scanner or gamma counter.

  • General Lab Equipment:

    • Calibrated dose calibrator.

    • Vortex mixer.

    • Lead shielding (bricks, vial shields).

    • Syringes and needles.

    • Sterile, pyrogen-free vials.

Experimental Protocols

  • Preparation: Allow all reagents to come to room temperature. Prepare the workspace in a certified radiochemical fume hood with appropriate lead shielding.

  • Reagent Addition:

    • To a pre-coated Iodogen® tube, add 50 µL of 0.25 M phosphate buffer (pH 7.4).

    • Add 5 µL of the this compound stock solution (11.1 nmol).

    • Carefully add 185 MBq (5 mCi) of Na[¹²⁵I] solution to the tube. The volume should be minimal (typically 5-10 µL).

  • Reaction Incubation: Immediately cap the vial and vortex gently for 30-60 seconds. Let the reaction proceed at room temperature for 15 minutes, with occasional gentle mixing.[2]

  • Quenching: To stop the reaction, transfer the reaction mixture to a clean vial containing 100 µL of the sodium metabisulfite quenching solution.[3] Let it stand for 5 minutes.

  • Sample Preparation for HPLC: Dilute the quenched reaction mixture with 350 µL of Mobile Phase A to a final volume of approximately 500 µL for injection.

Purification is essential to separate the desired [¹²⁵I]Iodo-Tannagine from unreacted free [¹²⁵I]iodide and other potential impurities.[6][8][9]

  • System Equilibration: Equilibrate the HPLC system with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved on both UV and radiation detectors.

  • Injection: Inject the prepared 500 µL sample onto the C18 column.

  • Elution Gradient: Elute the sample using a linear gradient. The exact gradient should be optimized based on the hydrophobicity of this compound. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

  • Fraction Collection: Collect fractions (e.g., 0.5 mL) corresponding to the radioactive peak that has a different retention time from free iodide. The desired [¹²⁵I]Iodo-Tannagine peak should be more retained on the column than free iodide.

  • Solvent Removal: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile) under a gentle stream of nitrogen or by rotary evaporation.

  • Formulation: Reconstitute the purified product in a sterile, biocompatible vehicle suitable for in vivo administration, such as sterile saline or PBS containing a small amount of stabilizer (e.g., 0.1% BSA or ascorbic acid).

Quality control procedures must be performed before patient or animal administration to ensure product safety and efficacy.[10][11][12]

  • Radiochemical Purity (RCP):

    • RCP is the proportion of radioactivity present in the desired chemical form.[13]

    • Spot a small aliquot (1-2 µL) of the final formulated product onto an ITLC-SG strip, 1 cm from the bottom.[13]

    • Develop the strip in a chromatography tank containing the 80:20 Methanol:Ammonium Acetate mobile phase until the solvent front is near the top.[7][13]

    • In this system, free [¹²⁵I]iodide will migrate with the solvent front (Rf ≈ 1.0), while the labeled this compound should remain at or near the origin (Rf ≈ 0.0-0.1).[14]

    • Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each piece in a gamma counter to determine the percentage of activity in each peak.[13][15]

    • The RCP should be ≥95% for in vivo use.[7]

  • Specific Activity (SA):

    • Specific activity is the amount of radioactivity per unit mass of the compound (e.g., in MBq/µmol or Ci/mmol).[16][17]

    • Step 1: Determine Total Radioactivity. Measure the total activity of the purified product using a calibrated dose calibrator.

    • Step 2: Determine Mass of this compound. Using the HPLC chromatogram from the purification step, integrate the area of the UV peak corresponding to the collected [¹²⁵I]Iodo-Tannagine. Calculate the mass by comparing this area to a standard curve of known this compound concentrations.

    • Step 3: Calculate Specific Activity. Use the formula:

      • SA = Total Radioactivity (MBq) / Amount of this compound (µmol)

    • The amount (µmol) is calculated by dividing the mass (µg) by the molecular weight ( g/mol ).

Data Presentation

Quantitative results from the radiolabeling procedure should be clearly summarized.

Table 1: Radiolabeling and Purification Results

Parameter Result
Starting ¹²⁵I Activity 185 MBq
Purified [¹²⁵I]Iodo-Tannagine Activity 120 MBq
Radiochemical Yield (Decay Corrected) 65%
HPLC Retention Time (Free Iodide) 3.5 min

| HPLC Retention Time ([¹²⁵I]Iodo-Tannagine) | 18.2 min |

Table 2: Quality Control Data

Parameter Method Specification Result
Radiochemical Purity Radio-TLC ≥ 95% 98.5%
Specific Activity HPLC/Dose Calibrator Report Value 11.5 GBq/µmol
pH pH strip 6.5 - 7.5 7.2

| Appearance | Visual Inspection | Clear, colorless | Pass |

Visualizations

Diagrams help clarify complex workflows and pathways.

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification cluster_qc Quality Control reagents Prepare Reagents (this compound, Buffer) add_na125i Add Na[¹²⁵I] & this compound reagents->add_na125i iodogen Iodogen Tube iodogen->add_na125i react Incubate 15 min at Room Temp add_na125i->react quench Quench Reaction (Na₂S₂O₅) react->quench hplc Inject on RP-HPLC quench->hplc collect Collect Product Fraction hplc->collect formulate Solvent Evaporation & Formulation collect->formulate rcp RCP by Radio-TLC (≥95%) formulate->rcp sa Specific Activity formulate->sa final_product Final Product for In Vivo Study rcp->final_product sa->final_product

Caption: Experimental workflow for the radiolabeling of this compound.

Signaling_Pathway This compound [¹²⁵I]Iodo-Tannagine Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Cell_Response Cellular Response (e.g., Gene Transcription) PKA->Cell_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tannagine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The compound "Tannagine" is not found in current scientific literature. This guide has been developed using tannins , specifically tannic acid, as a model compound due to their well-documented extraction protocols and chemical properties. The principles, experimental designs, and troubleshooting steps described herein are broadly applicable to the extraction of polyphenolic compounds from plant materials and can be adapted for your specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of tannin extraction? A1: The primary factors that dictate extraction efficiency are the choice of solvent, extraction temperature, extraction time, particle size of the plant material, and the solid-to-liquid ratio.[1][2] The polarity of the solvent is especially crucial and should be matched to the polarity of the target tannins.[3]

Q2: Which solvent is best for extracting tannins? A2: There is no single "best" solvent, as the optimal choice depends on the specific type of tannin (hydrolysable vs. condensed) and the plant matrix.[3] Generally, polar solvents or aqueous mixtures are most effective. Aqueous acetone (B3395972) (e.g., 70%) is often superior for condensed tannins, while aqueous ethanol (B145695) or methanol (B129727) are effective for a broad range of polyphenols.[4][5] For industrial-scale extractions, water is often preferred due to its low cost and safety.[1]

Q3: Can high temperatures degrade my tannin extract? A3: Yes, tannins can be thermally unstable. While higher temperatures can increase extraction efficiency, prolonged exposure to excessive heat (e.g., above 70-90°C) can lead to degradation, oxidation, or polymerization of the tannins, reducing the yield of the desired active compound.[1][6][7] It is crucial to optimize the temperature and duration for each specific plant source.

Q4: How does the particle size of the plant material affect extraction? A4: A smaller particle size increases the surface area available for contact with the solvent, which generally improves extraction yield and reduces the required extraction time.[6] Grinding the plant material to a fine powder (e.g., to pass a 40-60 mesh sieve) is a common preparatory step.[8]

Q5: My final tannin extract is a dark, discolored powder. What causes this and how can I prevent it? A5: Discoloration is often caused by the oxidation of phenolic groups or the co-extraction of plant pigments like chlorophyll (B73375).[6] To minimize this, you can perform a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove pigments.[6] Additionally, conducting the extraction under an inert atmosphere (e.g., nitrogen) and avoiding contact with reactive metals can prevent oxidation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent polarity may not be suitable for your target tannins.[6] 2. Incomplete Extraction: Time or temperature may be insufficient.[6] 3. Poor Solvent Penetration: Plant material particle size is too large.[6]1. Test a range of solvents. Start with 70% acetone, 80% ethanol, and water. Compare yields to find the optimal solvent system.[3][4] 2. Optimize conditions. Increase extraction time incrementally or raise the temperature cautiously (e.g., from 50°C to 70°C).[7] 3. Reduce particle size. Ensure the plant material is finely ground to maximize surface area.
Extract is Contaminated with Impurities (e.g., lipids, pigments) Low Selectivity of Solvent: The primary extraction solvent is co-extracting undesirable compounds.Perform a pre-extraction (defatting) step. Wash the powdered plant material with a non-polar solvent (e.g., hexane or petroleum ether) before the main tannin extraction. This will remove lipids and chlorophyll without dissolving the tannins.[1]
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in harvest time, location, or plant age can alter tannin content. 2. Inconsistent Protocol: Minor deviations in temperature, time, or solvent ratios. 3. Inaccurate Measurements: Errors in weighing plant material or measuring solvent volumes.1. Standardize your plant source. Use material from the same batch, harvest time, and storage conditions for comparative experiments. 2. Adhere strictly to the SOP. Ensure all parameters are precisely controlled for each extraction. 3. Calibrate equipment. Regularly calibrate balances and ensure volumetric glassware is used correctly.
Tannin Degradation (indicated by color change or loss of activity) 1. Excessive Heat: The extraction temperature is too high.[7] 2. Oxidation: Exposure to oxygen during extraction or drying. 3. Light Exposure: UV light can degrade phenolic compounds.[4]1. Lower the extraction temperature. Test if a lower temperature (e.g., 50°C) for a longer duration provides a better yield of active compound.[7] 2. Use an inert atmosphere. Purge the extraction vessel with nitrogen or argon. Use antioxidants if compatible with your downstream application. 3. Protect from light. Conduct the extraction in amber glassware or cover vessels with aluminum foil.[4] Store the final extract in a dark, cool place.

Data on Extraction Parameters

The following tables summarize how different experimental conditions can affect tannin yield.

Table 1: Effect of Solvent Choice on Tannin Yield

Solvent SystemRelative PolarityTypical Yield (% of Dry Weight)Notes
WaterHigh5 - 15%Cost-effective and safe, but may have lower selectivity.[1]
50% Ethanol (v/v)Medium-High10 - 20%Good general-purpose solvent for a wide range of tannins.[7]
70% Acetone (v/v)Medium15 - 25%Often the most efficient for condensed tannins; inhibits tannin-protein interactions.[4][5]
80% Methanol (v/v)High12 - 22%Highly effective but more toxic than ethanol.[3]

Yields are illustrative and vary significantly based on the plant source.

Table 2: Effect of Temperature and Time on Tannin Yield (using 70% Acetone)

Temperature (°C)Extraction Time (hours)Relative Yield (%)Observations
25 (Room Temp)265%Maceration at room temperature is slow but minimizes thermal degradation.
25 (Room Temp)2485%Longer duration improves yield but increases processing time.[8]
50295%A good balance of efficiency and stability.[7]
702100%Often optimal, but risk of degradation increases.[7]
90290%Yield may decrease due to thermal degradation of tannins.[7]

Experimental Protocols

Protocol 1: Standard Solid-Liquid Extraction (Maceration)

This protocol is a baseline method for tannin extraction.

  • Preparation: Grind dried plant material to a fine powder (pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% aqueous acetone (v/v). This creates a 1:10 solid-to-liquid ratio.

    • Seal the flask and place it on an orbital shaker.

    • Macerate for 2 hours at 50°C with constant agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a controlled temperature (≤ 50°C) to remove the acetone.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain a crude, dry tannin powder.

  • Storage: Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate extraction.

  • Preparation: Prepare 10 g of finely powdered plant material as described above.

  • Extraction:

    • Place the powder in a 250 mL beaker and add 100 mL of 80% aqueous ethanol (v/v).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 30 minutes at a power of 250 W and a frequency of 30 kHz.[8][9] Monitor the temperature to ensure it does not exceed 50°C.

  • Filtration & Concentration: Follow steps 3-6 from the Standard Solid-Liquid Extraction protocol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of tannins from a plant source.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Isolation A Plant Material B Drying & Grinding A->B C Solvent Addition (e.g., 70% Acetone) B->C D Extraction (Maceration or UAE) C->D F Solvent Evaporation (Rotary Evaporator) E Filtration D->E E->F G Lyophilization (Freeze-Drying) F->G H Purified Tannin Powder G->H

Caption: General workflow for tannin extraction from plant material.

Signaling Pathway Diagram

Tannins are known to induce apoptosis (programmed cell death) in various cell lines, often through the mitochondrial pathway. The diagram below shows a simplified representation of this process.

G Tannins Tannins ROS ↑ Reactive Oxygen Species (ROS) Tannins->ROS induces Bax ↑ Bax Tannins->Bax Bcl2 ↓ Bcl-2 Tannins->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by tannins.[10]

References

Technical Support Center: Troubleshooting Tannin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of tannins, including tannic acid, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My tannic acid solution is changing color. Is it still usable?

A color change, typically from a pale yellow to a brownish hue, indicates oxidation and degradation of the tannic acid.[1] This can alter the compound's biological activity and lead to unreliable experimental results. It is strongly recommended to use freshly prepared solutions and discard any that have visibly changed color.

Q2: How should I prepare and store a tannic acid stock solution to ensure its stability?

To maximize stability, tannic acid solutions should be freshly prepared for each experiment.[1] If a stock solution is necessary, it should be prepared using deionized or distilled water, stored in an amber glass bottle to protect it from light, and kept refrigerated at 2-8°C.[1] To minimize oxidation, consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon.[1] While some commercially prepared tannic acid solutions do not have a specified expiration date, it is best practice to use prepared solutions promptly.

Q3: Can I use a buffer to prepare my tannic acid solution?

Yes, using a buffer is advisable to maintain a stable pH. Tannic acid is most stable in slightly acidic conditions (pH 4-6).[1] Alkaline conditions (pH > 7) significantly accelerate its degradation through both hydrolysis and oxidation.[1][2][3] Ensure the chosen buffer system is compatible with your experimental design and does not contain components that could interact with the tannins.

Q4: What are the primary factors that contribute to the degradation of tannic acid in aqueous solutions?

The main factors responsible for tannic acid degradation are:

  • High pH: Alkaline environments (pH > 7) promote hydrolysis and oxidation.[1][2][3]

  • Oxygen: Dissolved oxygen in the solvent leads to the oxidation of the polyphenol structure.[1]

  • Light: Exposure to both UV and ambient light can catalyze oxidative reactions.[1][4]

  • Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[3]

  • Metal Ions: The presence of contaminating metal ions, such as iron and copper, can catalyze oxidative degradation.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving aqueous solutions of tannins.

Issue 1: Precipitation or Cloudiness in the Tannin Solution

  • Possible Cause 1: Complexation with Metal Ions.

    • Troubleshooting: Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.[1][4]

  • Possible Cause 2: Self-Aggregation at High Concentrations.

    • Troubleshooting: Prepare more dilute solutions. If a high concentration is necessary, consider the solubility limits in your specific solvent system.

  • Possible Cause 3: Interaction with Buffer Components.

    • Troubleshooting: Test the solubility of tannic acid in the chosen buffer system at the desired concentration before proceeding with the experiment. Some buffer salts may promote precipitation.

  • Possible Cause 4: Protein Precipitation.

    • Troubleshooting: If your solution contains proteins, tannins will likely bind to them and cause precipitation, a characteristic property of tannins.[5][6] The extent of precipitation is influenced by the pH of the solution, often being most pronounced near the isoelectric point of the protein.[6]

Issue 2: Inconsistent Experimental Results

  • Possible Cause 1: Degradation of Tannic Acid Stock Solution.

    • Troubleshooting: Always prepare fresh solutions for each experiment. If using a stock solution, prepare it as close to the time of use as possible and store it under the recommended conditions (dark, refrigerated, and optionally, under an inert atmosphere).[1]

  • Possible Cause 2: Fluctuation in pH.

    • Troubleshooting: Use a suitable buffer to maintain a constant and optimal pH throughout the experiment. The stability of tannins is highly pH-dependent.[3][7]

  • Possible Cause 3: Exposure to Light and Oxygen.

    • Troubleshooting: Conduct experiments in a controlled environment, minimizing exposure to direct light. Use amber-colored reaction vessels. If the experiment is lengthy, consider performing it under an inert atmosphere.[1][4]

Data Presentation

Table 1: Solubility of Tannic Acid in Various Solvents

SolventSolubilityReference
WaterHighly soluble[4][8]
EthanolSoluble[4][8][9]
AcetoneSoluble[4][8][9]
Methanol (B129727)Soluble[4][9]
Dimethyl Sulfoxide (DMSO)Soluble (approx. 10 mg/mL)[10]
Phosphate-Buffered Saline (PBS, pH 7.2)Soluble (approx. 0.3 mg/mL)[10]
BenzeneAlmost insoluble[8]
ChloroformAlmost insoluble[8]
EtherAlmost insoluble[8]
Petroleum EtherAlmost insoluble[8]

Table 2: Effect of pH on Tannic Acid Stability

pH RangeStability CharacteristicsReference
< 3Relatively stable against hydrolysis, but protein-binding properties may be reduced. Dissociation from protein complexes can occur.[1][2]
4 - 6Generally stable for short-term experimental use. Considered the optimal pH range for stability.[1]
> 7Degradation is significantly accelerated through hydrolysis and oxidation.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Tannic Acid Stock Solution

  • Weigh 10 g of tannic acid powder.

  • In a clean glass container, measure 80 mL of deionized or distilled water.

  • Gradually add the tannic acid to the water while stirring continuously to prevent clumping.

  • Once the tannic acid is fully dissolved, add deionized or distilled water to bring the total volume to 100 mL.

  • For applications requiring sterility, filter-sterilize the solution through a 0.22 µm filter.

  • Store the solution in a tightly sealed amber glass bottle at 2-8°C.[10]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Tannic Acid

This protocol provides a general guideline. Specific parameters may need to be optimized for your particular instrument and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of tannic acid (e.g., 1000 µg/mL) in the mobile phase.

    • Create a series of standard dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) from the stock solution to generate a calibration curve.[11][12]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing tannic acid in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[13][14]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 50:50 v/v), with the aqueous phase often acidified (e.g., with phosphoric or acetic acid to a pH of around 4.5).[12][13][14]

    • Flow Rate: Typically 1 mL/min.[12][13]

    • Detection: UV detection at approximately 270-280 nm.[11][13][14]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of tannic acid in the samples by interpolating their peak areas on the calibration curve.[11]

Visualizations

G Troubleshooting Tannin Instability start Instability Observed (e.g., color change, precipitation) check_solution Check Solution Preparation and Storage start->check_solution check_ph Verify pH of the Solution start->check_ph check_env Assess Environmental Factors (Light, Temp, O2) start->check_env fresh_solution Prepare Fresh Solution check_solution->fresh_solution Improperly prepared or stored adjust_ph Adjust pH to 4-6 using a suitable buffer check_ph->adjust_ph pH is outside the optimal range control_env Control Environmental Conditions (use amber vials, refrigerate, inert gas) check_env->control_env Exposure to light, heat, or oxygen retest Retest Experiment fresh_solution->retest adjust_ph->retest control_env->retest

Caption: Troubleshooting workflow for addressing tannin instability.

G Conceptual Degradation Pathway of Tannic Acid tannic_acid Tannic Acid (Gallotannin) hydrolysis Hydrolysis (catalyzed by acid, base, or tannase (B8822749) enzyme) tannic_acid->hydrolysis oxidation Oxidation (promoted by high pH, O2, light, metal ions) tannic_acid->oxidation gallic_acid Gallic Acid + Glucose hydrolysis->gallic_acid oxidized_products Oxidized Tannin Products (colored compounds) oxidation->oxidized_products decarboxylation Decarboxylation gallic_acid->decarboxylation pyrogallol Pyrogallol decarboxylation->pyrogallol

Caption: Conceptual degradation pathway of tannic acid.

G Experimental Workflow for Tannin Stability Assessment prep_solution Prepare Tannin Solution in desired buffer/solvent initial_analysis Initial Analysis (Time 0) (e.g., HPLC, UV-Vis) prep_solution->initial_analysis incubation Incubate under Specific Conditions (pH, Temp, Light) initial_analysis->incubation time_points Collect Aliquots at Different Time Points incubation->time_points analysis Analyze Aliquots (e.g., HPLC, UV-Vis) time_points->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis

References

Technical Support Center: Optimizing Tannin and Polyphenol Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of tannins and related polyphenolic compounds, such as Tannagine (potentially Tanghinin), in reverse-phase high-performance liquid chromatography (RP-HPLC).

A Note on "this compound": The term "this compound" is not commonly found in scientific literature. It is possible that this is a misspelling of "Tanghinin," a known cardenolide glycoside, or a proprietary name for a specific tannin-based formulation. Given the context of "tannin-like" compounds, this guide will focus on the analysis of tannins and other polyphenols, with specific considerations for compounds with properties similar to Tanghinin.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing broad or tailing peaks for my tannin/polyphenol sample?

Peak broadening and tailing are common issues when analyzing tannins and polyphenols. The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Tannins, with their multiple phenolic hydroxyl groups, can interact strongly with residual silanol (B1196071) groups on the silica-based C18 columns, leading to poor peak shape.[1]

Q2: How can I improve the peak shape of my analyte?

Several strategies can be employed:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2 and 4) can suppress the ionization of both the phenolic hydroxyl groups on the tannins and the residual silanol groups on the stationary phase. This minimizes secondary interactions and improves peak symmetry.[2]

  • Use of Mobile Phase Additives: Adding a small concentration of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is a common and effective practice.[3]

  • Increase Buffer Concentration: For UV detection, increasing the buffer concentration can enhance the ionic strength of the mobile phase, which can help mask residual silanol interactions.

Q3: My peaks are not well-resolved. How can I increase the separation between them?

Improving resolution involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity.

  • Choice of Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents in RP-HPLC.[4] Due to different solvent strengths and selectivities, switching from one to the other can alter the elution order and improve the resolution of co-eluting peaks.

  • Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic elution (where the composition is constant).

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to higher efficiency and potentially better resolution. However, be mindful of the thermal stability of your analyte.

Q4: Should I use a C18 column for tannin analysis?

C18 columns are the most widely used stationary phases in RP-HPLC and are generally suitable for the analysis of tannins and polyphenols. However, for highly polar polyphenols, a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, might provide better retention and selectivity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Lower the mobile phase pH to 2-3 using 0.1% formic acid or TFA.[3]
Column overload.Dilute the sample and inject a smaller volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-water ratio. Try a different organic modifier (e.g., switch from methanol to acetonitrile).
Isocratic elution is insufficient for the sample complexity.Develop a gradient elution method.
Insufficient column efficiency.Use a longer column or a column with a smaller particle size.
Fluctuating Retention Times Inadequate column equilibration.Increase the column equilibration time before each injection.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
High Backpressure Blockage in the column or tubing.Reverse flush the column (if recommended by the manufacturer). Check for blockages in the tubing and frits.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Tannin Analysis

This protocol provides a starting point for developing a method for tannin analysis.

1. Instrumentation and Consumables:

  • HPLC System with a UV-Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (for general polyphenols).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Method Validation Parameters

Once a suitable method is developed, it should be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: Aq. + Acid, B: Org. + Acid) MobilePhasePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Tannin/Polyphenol analysis by RP-HPLC.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_solutions_shape Solutions for Peak Shape cluster_solutions_separation Solutions for Separation Start Poor Resolution Problem Identify the Issue Start->Problem Tailing Peak Tailing Problem->Tailing Shape Broadening Peak Broadening Problem->Broadening Shape Coelution Co-elution Problem->Coelution Separation AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH LowerConc Lower Sample Concentration Tailing->LowerConc ChangeSolvent Change Organic Solvent Broadening->ChangeSolvent OptimizeGradient Optimize Gradient Coelution->OptimizeGradient ChangeColumn Change Column Type Coelution->ChangeColumn AdjustTemp Adjust Temperature Coelution->AdjustTemp

Caption: Troubleshooting logic for improving HPLC resolution.

References

Technical Support Center: Overcoming Poor Solubility of Tannagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Tannagine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving a poorly soluble compound like this compound for in vitro assays?

A1: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1][2][3]

Q2: My this compound stock solution in DMSO is clear, but a precipitate forms immediately when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent it?

A2: This common issue is known as "crashing out" or precipitation.[1][4] It occurs because the compound, which is stable in the organic solvent, becomes poorly soluble when the solvent is diluted in the aqueous environment of the cell culture medium.[4]

Here are several strategies to prevent this:

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while vortexing or gently stirring.[1][4] This rapid mixing helps prevent localized high concentrations that lead to precipitation.[1]

  • Reduce Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. Try working with a lower final concentration.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first before the final dilution into the aqueous medium.[5][6]

Q3: What are the best practices for using DMSO in cell culture experiments?

A3: To ensure experimental success and minimize artifacts, follow these best practices:

  • Use High-Purity, Anhydrous DMSO: DMSO is highly hygroscopic and can absorb water from the atmosphere, which can reduce its ability to dissolve compounds.[5][7] Always use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions.[5]

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[4][8]

  • Always Include a Vehicle Control: This is critical. Treat a set of cells with the same final concentration of DMSO (without the compound) as your experimental group. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[1][9]

  • Store Stock Solutions Properly: Store DMSO stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

Q4: Are there alternatives to DMSO if this compound solubility is still an issue or if my assay is sensitive to DMSO?

A4: Yes, several other strategies and solvents can be employed:

  • Alternative Organic Solvents: Other water-miscible organic solvents like ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be tested.[1] The choice depends on the specific compound and the tolerance of the cell line.

  • Co-solvent Systems: Using a mixture of solvents can sometimes maintain solubility better than a single solvent.[1][10] For example, a combination of DMSO and PEG 400 or ethanol could be effective.[11]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the medium may improve its solubility.[1]

  • Use of Excipients: Solubility-enhancing agents like cyclodextrins or surfactants can be used to create more stable formulations.[1][11]

Q5: How can I use cyclodextrins to improve this compound's solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, effectively making them water-soluble.[12][13] β-cyclodextrins are most commonly used for this purpose.[12] Chemically modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether β-cyclodextrin (SBEβCD), offer significantly higher aqueous solubility and are preferred for creating pharmaceutical formulations.[3][14] The compound-cyclodextrin complex is typically prepared first and then dissolved in the aqueous medium.[12]

Q6: Can advanced nanoformulation strategies be applied to this compound?

A6: Absolutely. Nanoformulation is a powerful technique to enhance the solubility and bioavailability of poorly water-soluble drugs.[15][16] By reducing the particle size of the compound to the nanoscale, its surface area increases, leading to a higher dissolution rate and saturation solubility.[17][18] Common nanoformulation approaches include creating nanosuspensions, liposomes, or polymeric nanoparticles.[16][19] These methods often require specialized equipment and formulation expertise.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution into Media

This guide provides a logical workflow to diagnose and solve immediate precipitation issues.

G start Start: this compound precipitates immediately in media q1 Is the final DMSO concentration > 0.5%? start->q1 s1 Action: Lower the DMSO concentration by preparing a higher concentration stock. q1->s1 Yes q2 Are you adding the stock to cold media? q1->q2 No s1->q2 s2 Action: Pre-warm media to 37°C. Add stock dropwise while vortexing. q2->s2 Yes q3 Is the final this compound concentration too high? q2->q3 No s2->q3 s3 Action: Lower the final working concentration. Determine max soluble concentration (See Protocol 2). q3->s3 Yes end If precipitation persists, consider advanced methods (cyclodextrins, co-solvents). q3->end No s3->end

Caption: Troubleshooting workflow for immediate precipitation.

Potential Cause Explanation Recommended Solution Citation
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more concentrated stock solution.[4]
Rapid/Improper Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[4]
Concentration Exceeds Solubility The final concentration of this compound in the media exceeds its thermodynamic aqueous solubility limit.Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test (See Protocol 2).[4]
Issue 2: this compound Solution is Initially Clear but Precipitates Over Time
Potential Cause Explanation Recommended Solution Citation
Supersaturated Solution The compound may be in a supersaturated, thermodynamically unstable state in the aqueous medium. Over time, it crashes out of solution.Consider using solubility-enhancing excipients such as cyclodextrins (See Protocol 3) or surfactants (e.g., Tween 80, Pluronic F-68) to form more stable formulations like inclusion complexes or micelles.[1]
Compound Instability/Degradation The compound may be degrading in the aqueous environment at 37°C, with the degradation products being less soluble.Assess the stability of this compound under your experimental conditions. Minimize the time between preparing the final solution and adding it to the cells.
Interaction with Media Components This compound may be interacting with components in the cell culture medium (e.g., proteins in serum), leading to the formation of insoluble complexes.Try reducing the serum concentration in your medium or using a serum-free medium if your experiment allows.[6]

Experimental Protocols

Protocol 1: Preparation and Solubilization of a DMSO Stock Solution

This protocol describes the standard procedure for dissolving a hydrophobic compound in DMSO.

  • Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature to prevent moisture condensation.[7]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[5]

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[5][7]

  • Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Be cautious, as excessive heat can degrade some compounds.[5][20]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This experiment helps identify the highest concentration of this compound that remains soluble in your specific media.

G cluster_0 In DMSO cluster_1 In 96-Well Plate with Media A Prepare 10 mM Stock of this compound B Perform 2-fold Serial Dilutions (10, 5, 2.5, 1.25 mM...) A->B C Add 2 µL of each DMSO dilution to 198 µL of pre-warmed media B->C D Final Concentrations: 100, 50, 25, 12.5 µM... (Final DMSO = 1%) C->D E Incubate at 37°C, 5% CO2 D->E F Visually inspect for precipitation at 0, 2, 6, 24h E->F G Identify highest concentration that remains clear F->G

Caption: Workflow for determining maximum soluble concentration.

  • Prepare Serial Dilutions in DMSO: Start with your highest concentration DMSO stock of this compound (e.g., 20 mM) and prepare a 2-fold serial dilution series in 100% DMSO.[4]

  • Add to Media: In a clear 96-well plate, add 198 µL of your complete, pre-warmed cell culture medium to each well.

  • Dilute: Add 2 µL of each DMSO dilution to a corresponding well of media. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.[4]

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).[4]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate against a light source at different time points (e.g., immediately, 2, 6, and 24 hours).[4]

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.[4]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HPβCD) to Enhance Solubility

This protocol outlines a method for preparing a this compound-cyclodextrin inclusion complex.

  • Prepare HPβCD Solution: Prepare a stock solution of HPβCD (e.g., 40% w/v) in sterile water.

  • Add this compound: Weigh the desired amount of this compound and add it to the HPβCD solution. The molar ratio of this compound to HPβCD often needs to be optimized, but a starting point of 1:1 or 1:2 is common.

  • Complexation: Vigorously vortex the mixture. Place it on a shaker or rotator at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble this compound-HPβCD complex.

  • Sterilization & Use: Sterilize the solution by passing it through a 0.22 µm filter. This stock can now be diluted into your cell culture medium. Remember to include a vehicle control with the same final concentration of HPβCD.

Hypothetical Signaling Pathway Modulation by this compound

Many natural compounds with poor solubility, such as tanshinones, are known to modulate key cellular signaling pathways involved in cancer progression.[21][22][23] A potential mechanism of action for a compound like this compound could involve the inhibition of pro-survival pathways like PI3K/Akt.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Navigating Tannin Analysis: A Guide to Overcoming Assay Variability and Reproducibility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the variability and reproducibility of common tannin assays. Given that "Tannagine assay" does not correspond to a recognized scientific method, this guide addresses the prevalent challenges encountered in established tannin quantification techniques.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my tannin measurements?

High variability in tannin quantification can stem from the inherent chemical diversity of tannins and the specific limitations of the assay being used. Tannins are a complex group of polyphenolic compounds that can differ in size, structure, and chemical reactivity.[1][2][3] This diversity means that no single assay can accurately measure all types of tannins. Furthermore, each assay is susceptible to interferences from other compounds present in the sample extract.

Q2: My results are not reproducible between experiments. What are the common causes?

Issues with reproducibility in tannin assays often arise from subtle variations in experimental conditions. Key factors to consider include:

  • Sample Preparation: Inconsistent extraction procedures, such as solvent type, temperature, and duration, can significantly impact the amount and type of tannins extracted.[4][5]

  • Reagent Quality and Preparation: The source and age of reagents, particularly the tannin standard (e.g., tannic acid), can lead to significant differences in results.[6] Different commercial sources of tannic acid have been shown to yield variations of up to 20-30% in some assays.[6]

  • Reaction Conditions: Minor fluctuations in incubation times, temperature, and pH can affect the reaction kinetics and color development in many tannin assays.[6]

  • Instrumental Variation: Ensure that the spectrophotometer or other analytical instruments are properly calibrated and maintained.

Q3: Can the choice of tannin standard affect my results?

Absolutely. Most tannin assays rely on a standard curve generated from a commercially available tannin, most commonly tannic acid. However, the composition of tannic acid can vary significantly between suppliers.[6] This variation can lead to discrepancies in the quantification of tannins in your samples. It is crucial to be consistent with the source of your standard and to report it in your methodology.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during common tannin assays.

ProblemPotential Cause(s)Recommended Solution(s)
High Background in Colorimetric Assays (e.g., Folin-Ciocalteu) Interference from non-tannin reducing substances (e.g., ascorbic acid, sugars).1. Incorporate a correction for non-tannin phenolics by pre-treating the extract with polyvinylpolypyrrolidone (PVPP), which selectively binds tannins.[5][7] 2. Analyze the supernatant for non-tannin phenolics and subtract this value from the total phenolic content.[5][7]
Overestimation of Condensed Tannins with Vanillin-HCl Assay Reaction of the vanillin (B372448) reagent with acetone (B3395972) used in the extraction solvent.1. Modify the reaction conditions to minimize the interference from acetone.[6] 2. Alternatively, use an extraction solvent that does not contain acetone if compatible with your sample matrix.
Poor Reproducibility in Protein Precipitation Assays Incomplete protein precipitation or interference from non-tannin compounds. The stoichiometry of the protein-tannin complex can also be a factor.[6]1. Optimize the ratio of protein to tannin extract to ensure complete precipitation. 2. Consider using a different protein (e.g., Bovine Serum Albumin - BSA) and ensure its concentration is accurately known. 3. For the radial diffusion assay, ensure the agar (B569324) gel has a uniform thickness and that the wells are punched cleanly.[8][9][10]
Inconsistent Results Between Different Tannin Assays Different assays measure different properties of tannins. Chemical assays quantify the number of reactive groups, while protein precipitation assays measure the biological activity (ability to bind protein).[2][3][11]1. Select an assay method that is most relevant to your research question (e.g., protein precipitation for nutritional studies). 2. Consider using a battery of different assays to get a more comprehensive understanding of the tannin profile in your sample.[2]

Experimental Protocols

Below are detailed methodologies for two common tannin assays, highlighting critical steps for minimizing variability.

Folin-Ciocalteu Assay for Total Phenolics (with Tannin Estimation)

This method measures the total reducing capacity of a sample, which is often used as an estimate of total phenolic content. By incorporating a PVPP treatment step, it can also be used to estimate tannin content.

Reagents:

  • Folin-Ciocalteu reagent (1 N)

  • Sodium carbonate solution (20% w/v)

  • Tannic acid standard solution (e.g., 1 mg/mL)

  • Polyvinylpolypyrrolidone (PVPP)

Procedure:

  • Extraction: Extract tannins from the plant material using a suitable solvent (e.g., 70% aqueous acetone or 50% aqueous methanol).[5]

  • Total Phenolics Measurement:

    • Add an aliquot of the extract to a test tube.

    • Add Folin-Ciocalteu reagent and mix.

    • After a set time (e.g., 5 minutes), add the sodium carbonate solution.

    • Incubate at room temperature for a specific period (e.g., 40 minutes).[5]

    • Measure the absorbance at 725-760 nm.[5][12]

    • Prepare a standard curve using known concentrations of tannic acid.

  • Non-Tannin Phenolics Measurement:

    • To a separate aliquot of the extract, add a measured amount of PVPP (e.g., 100 mg).[5][7]

    • Vortex the mixture and incubate at 4°C for 15 minutes.[5][7]

    • Centrifuge the sample and collect the supernatant.

    • Analyze the supernatant for phenolic content using the same Folin-Ciocalteu procedure as above.

  • Tannin Calculation:

    • Tannin content = Total Phenolics - Non-Tannin Phenolics.

Radial Diffusion Assay

This assay measures the ability of tannins to precipitate a protein impregnated in an agar gel.

Reagents:

  • Bovine Serum Albumin (BSA)

  • Agar

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)

  • Tannic acid standard solution

Procedure:

  • Plate Preparation:

    • Prepare a solution of BSA in the buffer.

    • Prepare a molten agar solution in the same buffer and cool it to about 50°C.

    • Mix the BSA solution with the molten agar and pour it into petri dishes to a uniform thickness.[7]

    • Allow the gel to solidify completely.

  • Assay:

    • Punch uniform wells into the agar gel.[7]

    • Add a known volume of your sample extracts and a series of tannic acid standards to the wells.[7]

    • Incubate the plates at a constant temperature for a defined period (e.g., 24-96 hours) until the precipitation rings are fully formed.[7]

  • Quantification:

    • Measure the diameter of the precipitation rings.

    • The area of the ring is proportional to the concentration of tannin.[8]

    • Create a standard curve by plotting the square of the ring diameter against the log of the concentration of the tannic acid standards.

    • Determine the tannin concentration in your samples from the standard curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the troubleshooting process and the experimental workflow for tannin analysis.

Tannin_Assay_Troubleshooting cluster_start cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_outcome Start High Variability or Poor Reproducibility Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (e.g., Tannin Standard) Start->Check_Reagents Check_Sample Assess Sample Preparation & Matrix Effects Start->Check_Sample Optimize_Protocol Standardize Incubation Time, Temperature, pH Check_Protocol->Optimize_Protocol Standardize_Reagents Use Consistent Reagent Source & Fresh Preparations Check_Reagents->Standardize_Reagents Implement_Controls Incorporate Controls (e.g., PVPP for non-tannins) Check_Sample->Implement_Controls Outcome Improved Assay Performance Optimize_Protocol->Outcome Standardize_Reagents->Outcome Implement_Controls->Outcome

Caption: Troubleshooting workflow for tannin assay variability.

Tannin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Collect_Sample Plant Material Collection & Processing Extract_Tannins Solvent Extraction (e.g., 70% Acetone) Collect_Sample->Extract_Tannins Total_Phenolics Measure Total Phenolics (e.g., Folin-Ciocalteu) Extract_Tannins->Total_Phenolics Non_Tannin_Phenolics PVPP Treatment & Measure Non-Tannin Phenolics Extract_Tannins->Non_Tannin_Phenolics Protein_Precipitation Protein Precipitation Assay (e.g., Radial Diffusion) Extract_Tannins->Protein_Precipitation Calculate_Tannins Calculate Tannin Content (Total - Non-Tannin) Total_Phenolics->Calculate_Tannins Non_Tannin_Phenolics->Calculate_Tannins Standard_Curve Quantify via Standard Curve Protein_Precipitation->Standard_Curve

Caption: General workflow for tannin quantification.

References

Technical Support Center: Interpreting Complex NMR Spectra of Tannagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting the complex NMR spectra of Tannagine, a representative complex alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the NMR analysis of complex molecules like this compound.

Q1: My NMR spectrum has very broad peaks. What are the common causes and solutions?

A1: Peak broadening in the NMR spectra of complex alkaloids can arise from several factors:

  • Paramagnetic Impurities: Trace metals can cause significant line broadening. Consider treating your sample with a chelating agent or re-purifying it.

  • Chemical Exchange: The molecule may be undergoing conformational exchange or tautomerization on the NMR timescale.[1] Running the experiment at different temperatures (Variable Temperature NMR) can help. Lowering the temperature may slow the exchange to favor one conformer, resulting in sharper signals, while increasing the temperature can sometimes average out the signals into a sharper peak.[1]

  • Sample Preparation Issues:

    • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Always shim the instrument carefully before acquisition.[2]

    • High Concentration: Overly concentrated samples can be viscous, leading to broader lines. Try diluting your sample.[3]

    • Low Solubility: Undissolved particles will severely degrade spectral quality. Ensure your sample is fully dissolved and filter it into the NMR tube if necessary.[4]

  • Quadrupolar Broadening: For nitrogen-containing compounds like this compound, the ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton and carbon signals.[1]

Q2: The signals in my ¹H NMR spectrum are heavily overlapped, especially in the aromatic region (7.0-8.5 ppm). How can I resolve them?

A2: Signal overlap is a frequent issue with complex aromatic molecules.[1][5] Here are several strategies to resolve these signals:

  • Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving the overlap.[1][2]

  • Higher Field Strength: If available, using a higher field NMR spectrometer will increase spectral dispersion, spreading the signals out and reducing overlap.

  • 2D NMR Experiments: Two-dimensional NMR is a powerful tool for resolving overlap.[1]

    • COSY (Correlation Spectroscopy): This experiment helps identify which protons are coupled to each other, allowing you to trace out spin systems even if the signals are crowded.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, spreading the proton signals along the much wider carbon chemical shift range in a second dimension, which greatly enhances resolution.[1][6]

  • Adjusting Temperature: As with peak broadening, changing the temperature can slightly alter chemical shifts, which might be enough to resolve closely spaced peaks.[1]

Q3: My signal-to-noise (S/N) ratio is very low, making it difficult to see key signals. What should I do?

A3: A low signal-to-noise ratio is a common problem, especially with dilute samples or less sensitive nuclei like ¹³C.[7]

  • Increase Sample Concentration: The most direct way to improve S/N is to use a more concentrated sample, if solubility permits.[4]

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[7] Quadrupling the number of scans will double the S/N. This is the most common method for improving signal strength.

  • Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched for your specific sample and solvent. An untuned probe leads to significant signal loss.[4]

  • Optimize Acquisition Parameters:

    • Receiver Gain (RG): Use the automatic gain adjustment (rga on Bruker systems) to ensure the receiver gain is set optimally. An RG value that is too low will result in a weak signal.[7]

    • Pulse Width: Ensure the correct 90° pulse width is being used for your probe.[4]

  • Use a Cryoprobe: If available, a cryogenic probe provides a significant boost in sensitivity (typically 3-4 times) compared to a standard broadband probe.

Q4: I am not seeing an expected correlation in my HMBC spectrum for a quaternary carbon. Why might this be?

A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations over 2-4 bonds. The absence of a cross-peak can be as informative as its presence, but several factors can lead to a missing correlation:

  • J-Coupling Value: The intensity of an HMBC cross-peak depends on the value of the long-range coupling constant (ⁿJCH). For three-bond couplings, this value is dependent on the dihedral angle (Karplus relationship). Angles near 90° can result in a very small or zero coupling, making the correlation invisible.[8]

  • Experiment Optimization: The HMBC experiment is optimized for a specific range of coupling constants (typically 4-8 Hz). If the actual coupling constant for your protons and quaternary carbon falls outside this range, the signal may be too weak to detect.[8] You may need to run multiple HMBC experiments optimized for different coupling ranges.

  • Relaxation: Quaternary carbons have long relaxation times, which can sometimes lead to lower signal intensity in HMBC experiments.

Data Presentation: NMR Data for this compound (Hypothetical)

The following tables summarize the hypothetical ¹H, ¹³C, and 2D NMR data for this compound, a representative complex β-carboline alkaloid, in CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
N-H (9)8.15br s-1H
H-18.10d5.21H
H-87.95d7.81H
H-37.88d5.21H
H-57.45d7.81H
H-67.30t7.81H
H-77.15t7.81H
H-1'4.50q7.01H
H-4a3.80m-1H
OCH₃-113.75s-3H
H-4b3.65m-1H
H-10a3.10m-1H
H-10b2.95m-1H
CH₃-1'1.65d7.03H

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Type
C-11168.5C=O
C-1a142.1C
C-9a140.2C
C-1138.5CH
C-4b135.8C
C-8a128.0C
C-3121.8CH
C-6120.1CH
C-7119.5CH
C-5118.3CH
C-8111.2CH
C-4a108.1C
OCH₃-1152.5CH₃
C-1'48.2CH
C-445.5CH₂
C-1022.1CH₂
CH₃-1'18.9CH₃

Table 3: Key 2D NMR Correlations for this compound

Proton(s)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
H-1H-3C-1 (138.5)C-3, C-1a, C-9a
H-3H-1C-3 (121.8)C-1, C-4a, C-4b
H-5H-6C-5 (118.3)C-7, C-8a, C-4b
H-6H-5, H-7C-6 (120.1)C-8, C-4b
H-7H-6, H-8C-7 (119.5)C-5, C-8a
H-8H-7C-8 (111.2)C-6, C-9a, C-8a
H-1'CH₃-1'C-1' (48.2)C-1a, C-10, CH₃-1'
OCH₃-11-OCH₃-11 (52.5)C-11 (168.5)
CH₃-1'H-1'CH₃-1' (18.9)C-1' (48.2)

Experimental Protocols

Protocol 1: Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 15-20 mg for ¹³C NMR.

  • Dissolve: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1] Label the tube clearly.

Protocol 2: Acquiring a Standard ¹H NMR Spectrum

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. This can be done manually or using an automated gradient shimming routine.[3]

  • Determine the 90° pulse width.

  • Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

  • Set the number of scans (NS). For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Protocol 3: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

  • Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.[1]

  • Load 2D Pulse Program: Select the desired 2D experiment (e.g., cosygpqf for COSY, hsqcedetgpsisp2 for edited HSQC, hmbcgplpndqf for HMBC on a Bruker instrument).

  • Set Parameters:

    • The spectral width in the F2 (proton) dimension is typically set based on the ¹H spectrum.

    • The spectral width in the F1 (carbon) dimension for HSQC and HMBC is set to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

    • The number of scans (NS) per increment should be a multiple of 2, 4, or 8 depending on the experiment and desired sensitivity.

    • The number of increments in the F1 dimension (e.g., 256 or 512) will determine the resolution in that dimension.

  • Acquisition: Start the 2D acquisition. These experiments can take from 30 minutes to several hours, depending on the sample concentration and desired resolution.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transformation in both dimensions, phase correction, and baseline correction.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1. Acquire 1H NMR filter->h1_nmr c13_nmr 2. Acquire 13C & DEPT h1_nmr->c13_nmr cosy 3. Acquire COSY c13_nmr->cosy hsqc 4. Acquire HSQC cosy->hsqc hmbc 5. Acquire HMBC hsqc->hmbc assign_1d Assign 1D Spectra hmbc->assign_1d build_fragments Build Fragments with COSY assign_1d->build_fragments connect_ch Connect C-H with HSQC build_fragments->connect_ch assemble Assemble Skeleton with HMBC connect_ch->assemble structure Propose Structure assemble->structure

Caption: Experimental workflow for the structure elucidation of this compound.

logical_relationships H1 1H NMR (Proton Chemical Shifts, Couplings) COSY COSY (H-H Connectivity, Spin Systems) H1->COSY Identifies coupled protons HSQC HSQC (Direct C-H Bonds) H1->HSQC Proton dimension HMBC HMBC (Long-Range C-H Bonds, Connects Fragments) H1->HMBC Proton dimension C13 13C & DEPT NMR (Carbon Chemical Shifts, CH, CH2, CH3) C13->HSQC Carbon dimension C13->HMBC Carbon dimension COSY->HMBC Defines fragments to be connected HSQC->HMBC Confirms direct attachments Structure Final Structure of this compound HMBC->Structure Assembles the molecular skeleton

References

Technical Support Center: Mitigating Autofluorescence of Tannagine in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence associated with the novel compound Tannagine during imaging experiments. The following resources offer structured advice to characterize, manage, and eliminate unwanted background signals, ensuring high-quality and reliable imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when excited by light, which can interfere with the detection of specific fluorescent signals from your probes of interest. This background fluorescence can obscure the true signal from your labeled targets, leading to poor image quality, reduced signal-to-noise ratio, and difficulty in data interpretation.[1][2]

Q2: How can I determine if this compound is the source of autofluorescence in my samples?

A2: To ascertain if this compound is contributing to autofluorescence, it is crucial to include an unstained control sample in your experiment. This sample should be treated with this compound but without any fluorescent labels (e.g., fluorescently-conjugated antibodies). Imaging this control under the same conditions as your fully stained samples will reveal the level and spectral characteristics of fluorescence originating from this compound itself.[1][2][3][4]

Q3: What are the general strategies to reduce or eliminate autofluorescence from this compound?

A3: There are three primary approaches to combat autofluorescence:

  • Methodological Adjustments: Optimizing your experimental procedures, such as sample preparation and fixation techniques.

  • Chemical Quenching: Utilizing chemical reagents to diminish or eradicate the fluorescence of endogenous or compound-induced autofluorescence.

  • Imaging and Analysis Techniques: Employing specialized microscopy and image analysis methods to distinguish the specific signal from the background fluorescence.

Q4: Can the choice of fixative affect the autofluorescence of this compound?

A4: Yes, the fixation method can significantly impact autofluorescence. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components and potentially with this compound, creating fluorescent artifacts.[3][5] Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as alternative fixatives, or minimizing the fixation time when using aldehydes.[1][2][3]

Q5: Are there commercial kits available to quench autofluorescence?

A5: Yes, several commercial kits are designed to reduce autofluorescence from various sources. Kits like TrueVIEW™ and ReadyProbes™ are effective against autofluorescence induced by aldehyde fixation and from components like collagen and red blood cells.[3][6][7][8][9][10] TrueBlack® is particularly effective at quenching lipofuscin-based autofluorescence.[11][12]

Troubleshooting Guides

Problem 1: High background fluorescence suspected from this compound.

Solution: Characterize the spectral properties of this compound's autofluorescence.

Experimental Workflow for Characterizing this compound Autofluorescence

cluster_prep Sample Preparation cluster_imaging Spectral Imaging cluster_analysis Analysis prep_sample Prepare sample with this compound (no fluorescent labels) mount_sample Mount sample on slide prep_sample->mount_sample acquire_lambda Acquire a lambda stack on a confocal microscope mount_sample->acquire_lambda plot_spectra Plot excitation and emission spectra acquire_lambda->plot_spectra identify_peaks Identify peak excitation and emission wavelengths plot_spectra->identify_peaks choose_fluorophores Select experimental fluorophores with distinct spectra identify_peaks->choose_fluorophores

Caption: Workflow for characterizing the autofluorescence spectrum of this compound.

Problem 2: this compound's autofluorescence overlaps with my chosen fluorophores.

Solution: Implement one or more of the following mitigation strategies.

Strategy 1: Methodological Adjustments

  • Fluorophore Selection: Choose fluorophores that are spectrally distinct from the autofluorescence of this compound. Far-red or near-infrared (NIR) fluorophores (emitting above 650 nm) are often a good choice as autofluorescence is less common in this range.[1][3][13]

  • Fixation: If possible, switch from aldehyde-based fixatives to organic solvents like chilled methanol or ethanol.[1][2] If aldehydes are necessary, use paraformaldehyde instead of glutaraldehyde and keep the fixation time to a minimum.[3]

  • Photobleaching: Before adding your fluorescent probes, intentionally expose the sample to high-intensity light from the microscope's excitation source. This can permanently destroy the fluorescent properties of some autofluorescent molecules.[13][14][15][16] However, this method requires careful optimization to avoid damaging the sample.

Strategy 2: Chemical Quenching

Several chemical reagents can be used to quench autofluorescence. The choice of quencher depends on the nature of the autofluorescence and the sample type.

Summary of Chemical Quenching Agents

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantagesCitations
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-induced autofluorescenceEffective at reducing background from fixation.Can have variable results; may increase red blood cell autofluorescence in formaldehyde-fixed tissue.[1][2][3][11][17][18]
Sudan Black B (SBB) Lipofuscin and other lipid-rich structuresHighly effective for lipofuscin; can reduce autofluorescence by 65-95%.Can introduce its own fluorescence in the red and far-red channels.[3][11][12][19][20][21]
Copper Sulfate (CuSO₄) Broad spectrum, including plant-derived compoundsEffective for plant-derived scaffolds; can be used post-fixation.May decrease cell viability in live-cell applications.[22][23][24]
Eriochrome Black T Lipofuscin and formalin-induced autofluorescenceEffective in reducing autofluorescence in respiratory tissues.Less commonly cited than other methods.[3][25]

Strategy 3: Advanced Imaging and Analysis

  • Spectral Unmixing: This technique, available on many modern confocal microscopes, allows for the computational separation of the emission spectra of multiple fluorophores, including the autofluorescence spectrum of this compound. By treating the autofluorescence as a separate "fluorophore," its contribution can be removed from the final image.[26][27][28][29][30]

  • Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which is a unique property for each fluorophore. Since the fluorescence lifetime of this compound is likely different from your specific labels, this technique can be used to distinguish between the two, even if their emission spectra overlap.[13][31][32]

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on samples fixed with formaldehyde or glutaraldehyde.

Workflow for Sodium Borohydride Quenching

start Start with fixed and permeabilized sample prepare_nabh4 Prepare fresh 0.1% Sodium Borohydride in PBS start->prepare_nabh4 incubate Incubate sample in NaBH4 solution for 10-30 min at RT prepare_nabh4->incubate wash Wash sample 3x with PBS incubate->wash stain Proceed with immunofluorescence staining protocol wash->stain end Image sample stain->end start Start with fully stained sample (before mounting) prepare_sbb Prepare 0.1% Sudan Black B in 70% ethanol start->prepare_sbb incubate_sbb Incubate sample in SBB solution for 5-10 min at RT prepare_sbb->incubate_sbb rinse_etoh Briefly rinse with 70% ethanol incubate_sbb->rinse_etoh wash_pbs Wash sample with PBS rinse_etoh->wash_pbs mount Mount coverslip wash_pbs->mount end Image sample mount->end

References

Optimizing dosage and administration of Tannagine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Diagram 1: Experimental Workflow for a Dose-Finding Study

This diagram outlines the key steps for conducting a dose-finding study to determine the Maximum Tolerated Dose (MTD) of Tannagine in a mouse model.

DoseFindingWorkflow start Animal Acclimation (>= 1 week) grouping Randomly Assign Mice to Dose Groups (e.g., Vehicle, 5, 10, 20, 50 mg/kg) start->grouping prep Prepare this compound Solution Fresh Daily grouping->prep admin Administer Assigned Dose (e.g., IP, PO) prep->admin monitor Daily Monitoring: - Clinical Signs of Toxicity - Body Weight Measurement admin->monitor endpoint Endpoint: 7 Days Post-Dose monitor->endpoint 7 days analysis Data Analysis: Determine Maximum Tolerated Dose (MTD) endpoint->analysis finish MTD Established analysis->finish

Workflow for a Dose-Finding Study in Mice.

Diagram 2: Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound, showing its inhibitory effect on the pro-inflammatory NF-κB signaling pathway.

SignalingPathway cluster_inhibition This compound's Proposed Mechanism cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK Activates NFkB_cytoplasm NF-κB (p65/p50) IkB->NFkB_cytoplasm Releases NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus Translocates NFkB_complex IκBα-NF-κB Complex (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_cytoplasm DNA DNA (Promoter Region) NFkB_nucleus->DNA Binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Initiates

Hypothetical inhibition of the NF-κB pathway by this compound.

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Tannic Acid and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for potent natural antioxidants for therapeutic and industrial applications, polyphenolic compounds have garnered significant attention. Among these, tannic acid, a representative hydrolyzable tannin, and quercetin (B1663063), a prominent flavonoid, are extensively studied for their ability to mitigate oxidative stress. This guide provides an objective comparison of the antioxidant activities of tannic acid and quercetin, supported by experimental data and detailed methodologies, to aid researchers in their selection and application of these compounds.

Data Presentation: A Quantitative Comparison

The antioxidant capacities of tannic acid and quercetin have been evaluated using various in vitro assays. The following table summarizes their performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating superior antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Ferric Reducing Antioxidant Power (FRAP)
Tannic Acid4.87 - 21.78[1][2]18.68[1]Strong reducing power[1]
Quercetin3.2 - 19.17[1]1.89[1]Moderate reducing power[1]

Note: IC50 values can vary depending on specific experimental conditions, including solvent, pH, and purity of the compound. FRAP values are often expressed as equivalents of a standard, and direct IC50 values are less common. The table reflects a general consensus from multiple studies.

Mechanistic Insights into Antioxidant Action

Both tannic acid and quercetin exert their antioxidant effects through multiple mechanisms, primarily by donating hydrogen atoms to neutralize free radicals and by chelating metal ions involved in radical generation. Their actions are also mediated through the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Tannic Acid Signaling Pathway

Tannic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][4] This pathway is a master regulator of cellular redox homeostasis, inducing the expression of a wide array of antioxidant and detoxification enzymes.

Tannic_Acid_Pathway cluster_0 Nucleus TA Tannic Acid Nrf2_Keap1 Nrf2-Keap1 Complex TA->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 (degraded) Nrf2_Keap1->Keap1 Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds Quercetin_Pathways cluster_Nrf2 Nrf2 Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Quercetin Quercetin Nrf2_activation Nrf2 Activation Quercetin->Nrf2_activation MAPK_modulation MAPK Modulation Quercetin->MAPK_modulation NFkB_inhibition NF-κB Inhibition Quercetin->NFkB_inhibition Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2_activation->Antioxidant_Response Cellular_Response Modulated Cellular Responses MAPK_modulation->Cellular_Response Inflammatory_Response Decreased Inflammatory Response NFkB_inhibition->Inflammatory_Response DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with sample solution Prep_DPPH->Mix Prep_Sample Prepare various concentrations of Tannic Acid/Quercetin Prep_Sample->Mix Incubate Incubate in the dark at room temp for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

References

A Comparative Cytotoxicity Analysis: Tannic Acid vs. Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the cytotoxic profiles of Tannic Acid and the alkaloid Tanshinone IIA, supported by experimental data and mechanistic insights.

Note on Terminology: The initial topic requested a comparison with "Tannagine." Extensive database searches did not yield significant information on an alkaloid specifically named this compound. It is possible that this is a rare compound, a novel discovery with limited public data, or a potential misnomer. The term bears phonetic resemblance to "tannin." Therefore, this guide presents a comparative study between a well-characterized tannin, Tannic Acid , and a prominent cytotoxic alkaloid, Tanshinone IIA .

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of the cytotoxic properties of Tannic Acid and Tanshinone IIA. The following sections detail their effects on various cancer cell lines, outline the experimental protocols for cytotoxicity assessment, and visualize their known mechanisms of action.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tannic Acid and Tanshinone IIA against a range of cancer cell lines, as reported in various studies.

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)
Tannic Acid A549Non-small Cell Lung Cancer23.76 ± 1.1748
H1299Non-small Cell Lung Cancer21.58 ± 1.1248
A549Non-small Cell Lung Cancer10.69 ± 0.8372
H1299Non-small Cell Lung Cancer7.136 ± 0.6472
YD-38Gingival Squamous Cell Carcinoma~6048
Tanshinone IIA A549Non-small Cell Lung Cancer10.2948
HCT116Colorectal Cancer13.9148
HeLaCervical Cancer15.6348
Colo320Colorectal Cancer21.4548
MG-63OsteosarcomaNot specified, dose-dependent24, 48, 72
EC-1Esophageal Carcinoma< 3.37 (1 µg/mL)48
ECa-109Esophageal Carcinoma< 3.37 (1 µg/mL)48
MCF-7Breast Cancer1.69 (0.5 µg/mL)Not specified

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (Tannic Acid, Tanshinone IIA)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Tannic Acid and Tanshinone IIA) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms of Action

The cytotoxic effects of Tannic Acid and Tanshinone IIA are mediated through complex signaling pathways, often culminating in apoptosis (programmed cell death). The following diagrams, generated using Graphviz, illustrate a generalized workflow for cytotoxicity testing and the known apoptotic pathways for each compound.

General Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Add varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance (570nm) G->H I Calculate % viability vs. control H->I J Determine IC50 value I->J

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Tannic Acid-Induced Apoptotic Pathway

Tannic acid has been shown to induce apoptosis through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by modulating key signaling cascades.

Simplified Apoptotic Pathway of Tannic Acid cluster_0 Signaling Inhibition cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase TA Tannic Acid Jak2_STAT3 Jak2/STAT3 Pathway TA->Jak2_STAT3 inhibits Bcl2 Bcl-2 (anti-apoptotic) TA->Bcl2 downregulates Bax Bax (pro-apoptotic) TA->Bax upregulates Jak2_STAT3->Bcl2 regulates MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP inhibits Bax->MMP CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Tannic Acid induces apoptosis by inhibiting the Jak2/STAT3 pathway and activating the intrinsic mitochondrial pathway.

Tanshinone IIA-Induced Apoptotic Pathway

Tanshinone IIA is known to induce apoptosis in cancer cells primarily through the PI3K/Akt signaling pathway and the mitochondrial-mediated intrinsic pathway.

Simplified Apoptotic Pathway of Tanshinone IIA cluster_0 Signaling Inhibition cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase TIIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway TIIA->PI3K_Akt inhibits Bcl2 Bcl-2 (anti-apoptotic) TIIA->Bcl2 downregulates Bax Bax (pro-apoptotic) TIIA->Bax upregulates PI3K_Akt->Bcl2 activates MMP Disruption of Mitochondrial Membrane Potential Bcl2->MMP inhibits Bax->MMP CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Validating the In Vitro Antiviral Effect of Tannagine in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Tannagine, a putative persimmon tannin-based antiviral compound, in a mouse model of influenza A virus infection. The performance of this compound is compared with the established antiviral drug Oseltamivir, supported by in vitro and in vivo experimental data. Detailed experimental protocols and visual diagrams of relevant biological pathways and workflows are included to facilitate comprehension and replication.

In Vitro Antiviral Activity: this compound vs. Oseltamivir

The initial assessment of an antiviral candidate's potential lies in its in vitro efficacy. The following table summarizes the available data for tannin-based compounds and Oseltamivir against influenza A virus strains. It is important to note that "this compound" is not a recognized scientific term in the reviewed literature; therefore, data for persimmon tannin and other related tannins are presented as a proxy.

Compound/DrugVirus StrainAssayEndpointResult
Persimmon Tannin Avian Influenza Viruses (various)Plaque AssayViral Infectivity Reduction>6.0-log reduction at 1.0 mg/mL[1]
Phlorofucofuroeckol (a phlorotannin) Influenza A/PR/8/34 (H1N1)Neuraminidase Inhibition AssayIC5014.7 µM[2]
Oseltamivir Influenza A/PR/8/34 (H1N1)Combination Therapy AssayEC50Not explicitly stated, but used in combination studies[3]
Oseltamivir Influenza A(H1N1)pdm09Cell Viability AssayEC500.10 ± 0.05 µM[3]
Oseltamivir Influenza A(H3N2)Cell Viability AssayEC500.42 ± 0.29 µM[3]

In Vivo Efficacy in a Mouse Model of Influenza A Virus Infection

To validate the in vitro findings, the antiviral effects of a high-purity tannic acid formulation, Pentarlandir® UPPTA (herein used as a surrogate for this compound), and Oseltamivir were assessed in mouse models of influenza A infection. The key parameters evaluated were survival rate, body weight change, and lung viral titer reduction.

Survival Rate
Treatment GroupDosageChallenge VirusSurvival Rate (%)
Placebo (Vehicle) N/AInfluenza A0
Pentarlandir® UPPTA 450 mg/kg/dayInfluenza AIncreased survival
Oseltamivir 10 mg/kg/dayInfluenza A/ShangdongNot specified, but significant protection
Oseltamivir 10 mg/kg, twice daily for 5 daysInfluenza A/VictoriaLess effective than RWJ-270201
Body Weight Change
Treatment GroupDosageChallenge VirusEffect on Body Weight
Placebo (Vehicle) N/AInfluenza AProgressive weight loss
Pentarlandir® UPPTA 450 mg/kg/dayInfluenza AAmeliorated infection-induced body weight loss
Oseltamivir 10 mg/kg/dayInfluenza A/ShangdongSignificant inhibition of weight loss
Oseltamivir 10 mg/kg, twice daily for 5 daysInfluenza A/VictoriaLess effective in preventing weight loss compared to RWJ-270201
Lung Viral Titer
Treatment GroupDosageChallenge VirusViral Load Reduction
Placebo (Vehicle) N/AInfluenza AHigh viral titers in the lungs
Pentarlandir® UPPTA 450 mg/kg/dayInfluenza AEffectively reduced viral load
Oseltamivir 10 mg/kg/dayInfluenza A/ShangdongSignificant reduction in lung virus titers
Oseltamivir 10 mg/kg, twice daily for 5 daysInfluenza A/VictoriaSignificant inhibition of lung virus titers

Experimental Protocols

In Vivo Influenza A Virus Infection Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of antiviral compounds against influenza A virus in a mouse model.

1. Animals:

  • Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Animals are acclimatized for at least one week before the experiment.

2. Virus:

  • Mouse-adapted influenza A virus, such as A/Puerto Rico/8/34 (H1N1).

  • The virus is diluted in sterile saline to the desired lethal dose (e.g., LD50) or sub-lethal dose.

3. Experimental Groups:

  • Group 1: Placebo Control: Mice receive the vehicle (e.g., sterile saline or PBS) on the same schedule as the treatment groups.

  • Group 2: this compound/Tannic Acid Treatment: Mice are administered the tannin-based compound at a predetermined dosage and route (e.g., oral gavage).

  • Group 3: Oseltamivir Treatment (Positive Control): Mice are treated with Oseltamivir at a clinically relevant dose (e.g., 10 mg/kg/day, oral gavage).

4. Infection and Treatment Procedure:

  • Mice are anesthetized (e.g., with ketamine/xylazine).

  • A specific volume of the viral solution is administered intranasally.

  • Treatment is initiated at a specified time point relative to infection (e.g., 4 hours post-infection) and continued for a defined period (e.g., twice daily for 5 days).

5. Monitoring and Endpoints:

  • Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.

  • Body Weight: Body weight is measured daily as an indicator of morbidity.

  • Viral Load: On specific days post-infection, a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers via plaque assay or RT-qPCR.

  • Histopathology: Lung tissues may be collected and fixed for histological analysis to assess inflammation and tissue damage.

Visualizing Mechanisms and Workflows

Influenza A Virus-Induced Host Cell Signaling Pathways

Influenza A virus manipulates host cellular signaling pathways to facilitate its replication and evade the host immune response. Tannins are hypothesized to interfere with the initial stages of viral entry, thereby preventing the downstream activation of these pathways.

Influenza_Signaling cluster_virus Influenza A Virus cluster_cell Host Cell cluster_pathways Signaling Pathways V Virus Particle R Sialic Acid Receptor V->R Attachment (Inhibited by Tannins) Endosome Endosome R->Endosome Entry Nucleus Nucleus Endosome->Nucleus Uncoating & vRNP import PI3K_Akt PI3K/Akt Pathway (Pro-viral) Endosome->PI3K_Akt NFkB NF-κB Pathway (Pro-inflammatory) Endosome->NFkB MAPK MAPK Pathway (Apoptosis Regulation) Endosome->MAPK Viral_Replication Viral Replication Nucleus->Viral_Replication Transcription & Replication PI3K_Akt->Viral_Replication Promotes NFkB->Viral_Replication Modulates MAPK->Viral_Replication Modulates Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Assembly Progeny_Virions->V Release (Inhibited by Oseltamivir) InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis A Acclimatize Mice (e.g., BALB/c, 6-8 weeks) D Randomize Mice into Treatment Groups A->D B Prepare Virus Stock (e.g., Influenza A/PR/8/34) E Anesthetize and Infect Mice (Intranasal Inoculation) B->E C Prepare Treatment Solutions (this compound, Oseltamivir, Vehicle) F Administer Treatment (e.g., Oral Gavage, Twice Daily) C->F D->E E->F G Daily Monitoring: - Survival Rate - Body Weight F->G H Endpoint Analysis: - Lung Viral Titer (Plaque Assay/qPCR) - Lung Histopathology G->H I Statistical Analysis & Comparison H->I

References

A Comparative Guide to Tannagine Quantification: Cross-Validation of HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Tannagine, a polyphenolic compound of significant interest, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) has long been the standard for such analyses. However, with the advent of Ultra-Performance Liquid Chromatography (UPLC), laboratories are increasingly looking to modernize their methods for improved efficiency and performance.

This guide provides an objective comparison of HPLC and UPLC for the quantification of this compound, supported by representative experimental data. It details the cross-validation process necessary when transitioning from a legacy HPLC method to a more advanced UPLC method, ensuring data integrity and comparability.

Data Presentation: A Comparative Analysis

The transition from HPLC to UPLC for this compound analysis offers significant improvements in speed, sensitivity, and resolution. UPLC systems, which utilize columns with sub-2 µm particles and operate at higher pressures, can dramatically reduce analysis time while enhancing chromatographic performance.[1][2] A summary of the comparative performance data, based on typical validation parameters for tannin analysis, is presented below.

ParameterHPLC MethodUPLC MethodJustification for Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.998A high correlation coefficient ensures that the response of the method is directly proportional to the concentration of the analyte over a specified range.
Range (µg/mL) 1.0 - 1000.1 - 50The range should cover the expected concentrations of this compound in the samples, with UPLC often providing a lower limit of quantification.
Limit of Detection (LOD) (µg/mL) ~1.0~0.1The lowest concentration of an analyte that can be reliably detected. UPLC's higher sensitivity allows for lower detection limits.[3]
Limit of Quantification (LOQ) (µg/mL) ~2.5~0.3The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[3]
Precision (%RSD) < 2.0%< 1.5%The relative standard deviation of replicate measurements indicates the method's repeatability. Tighter precision is expected with UPLC due to more stable baselines and better peak shapes.
Accuracy (Recovery %) 98 - 102%99 - 101%The closeness of the measured value to the true value, determined by spiking a blank matrix with a known amount of the analyte.
Analysis Time (minutes) 15 - 303 - 10A significant advantage of UPLC is the substantial reduction in run time, leading to higher sample throughput.[2]
Solvent Consumption (mL/run) ~20~5Shorter run times and lower flow rates in UPLC result in a considerable decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound by HPLC and UPLC.

HPLC Method for this compound Quantification

This method is based on established protocols for the analysis of tannins and related phenolic compounds.[3][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector at 280 nm.

  • Standard Preparation: A stock solution of this compound standard is prepared in methanol (B129727) and serially diluted with the mobile phase to create calibration standards ranging from 1.0 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol/water mixture), filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.[5]

UPLC Method for this compound Quantification

This method is adapted from the HPLC protocol for a UPLC system to achieve faster and more efficient separation.[1]

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-50% B

    • 3.0-3.5 min: 50-5% B

    • 3.5-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: PDA detector at 280 nm.

  • Standard Preparation: A stock solution of this compound standard is prepared in methanol and serially diluted to create calibration standards ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: The sample is extracted and filtered through a 0.22 µm syringe filter before dilution.[1]

Mandatory Visualization

The process of cross-validating an analytical method involves a logical sequence of steps to ensure the new method is fit for its intended purpose and provides results that are comparable to the original method.

CrossValidationWorkflow start Start: Existing Validated HPLC Method for this compound define_goals Define Goals for UPLC Method (e.g., faster run time, higher sensitivity) start->define_goals method_transfer Geometric Scaling of Method Parameters (Flow Rate, Gradient, Injection Volume) define_goals->method_transfer optimization Optimize UPLC Method (e.g., gradient slope, temperature) method_transfer->optimization pre_validation Partial Method Validation (Specificity, Linearity) optimization->pre_validation cross_validation Cross-Validation Study: Analyze Same Samples by HPLC and UPLC pre_validation->cross_validation data_analysis Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) cross_validation->data_analysis data_analysis->optimization If results are not comparable full_validation Full UPLC Method Validation (ICH Guidelines) (Accuracy, Precision, Robustness, etc.) data_analysis->full_validation If results are comparable documentation Documentation and SOP Update full_validation->documentation end End: UPLC Method Implemented for Routine this compound Analysis documentation->end

Workflow for HPLC to UPLC Method Cross-Validation.

References

Comparative Metabolomics of Escherichia coli Treated with Hydrolyzable Tannins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profile of Escherichia coli when treated with hydrolyzable tannins. The data presented here is based on a study that utilized Nuclear Magnetic Resonance (NMR) metabolomics to investigate the effects of various tannins on bacterial cultures. This guide will be a valuable resource for understanding the mechanism of action of tannins and for the development of new therapeutic agents.

It is important to note that the initial query for "Tannagine" did not yield a specific compound. The information provided below pertains to "Tannins," which is the likely intended subject based on available scientific literature.

Quantitative Metabolomic Analysis

An untargeted NMR metabolomics approach was employed to study the changes in the metabolome of Escherichia coli cultures after treatment with different hydrolyzable tannins. The following table summarizes the significant changes in the concentration of key metabolites in E. coli cultures treated with various hydrolyzable tannins compared to a control group. The study found that the metabolome of E. coli was more significantly altered by the tannin treatments than that of Staphylococcus aureus[1][2]. A dimeric hydrolyzable tannin, rugosin D, was identified as the most effective in altering the bacterial metabolome and inhibiting the growth of E. coli[1][2]. The increase in overflow metabolites like acetate, formate, lactate, and succinate (B1194679) in the growth medium confirmed that the bacteria were growing by fermentation[1]. While the tannin treatments did not completely inhibit growth, they did noticeably decrease the growth rate compared to the control samples[1].

MetaboliteClassChange in Concentration upon Tannin TreatmentPutative Impact
GlucoseCarbohydrateDecreasedInhibition of glucose uptake and metabolism
AcetateOrganic AcidIncreasedAlteration of central carbon metabolism; overflow metabolism
FormateOrganic AcidIncreasedShift in fermentation pathways
LactateOrganic AcidIncreasedIndication of anaerobic respiration
SuccinateOrganic AcidIncreasedPerturbation of the TCA cycle
Various Amino AcidsAmino AcidAlteredDisruption of protein synthesis and cellular processes

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the study of E. coli treated with hydrolyzable tannins[1].

1. Bacterial Culture Preparation and Treatment:

  • Escherichia coli (ATCC 25922) was cultured in Mueller–Hinton broth.

  • The hydrolyzable tannins (tellimagrandin I, tellimagrandin II, rugosin D, and punicalagin) were dissolved in the broth at a concentration of 1 mg/mL.

  • Bacterial cultures were incubated at 37 °C with shaking at 130 rpm.

  • Samples for NMR analysis were collected at 0, 4, and 24 hours post-treatment.

2. Metabolite Extraction:

  • An aliquot of the bacterial culture was centrifuged to separate the cells from the supernatant.

  • The supernatant was collected for extracellular metabolite analysis.

  • The cell pellet was washed with phosphate-buffered saline (PBS).

  • Intracellular metabolites were extracted using a cold methanol-water solution.

  • The mixture was vortexed and then centrifuged to pellet cell debris.

  • The supernatant containing the intracellular metabolites was collected and dried.

3. NMR Spectroscopy:

  • The dried intracellular metabolite extracts were reconstituted in a phosphate (B84403) buffer in D2O containing an internal standard (trimethylsilylpropanoic acid).

  • The extracellular supernatant samples were similarly prepared.

  • 1D 1H NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer.

  • Standard pulse programs were used for water suppression.

4. Data Analysis:

  • The NMR spectra were processed using software such as TopSpin.

  • Peak picking, alignment, and normalization were performed.

  • Metabolite identification was carried out by comparing the NMR data with online databases (e.g., Human Metabolome Database, Chenomx).

  • Statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), was used to identify significantly altered metabolites.

Visualizations

Experimental Workflow for Comparative Metabolomics

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation Bacterial Culture Bacterial Culture Tannin Treatment Tannin Treatment Bacterial Culture->Tannin Treatment Metabolite Extraction Metabolite Extraction Tannin Treatment->Metabolite Extraction NMR Spectroscopy NMR Spectroscopy Metabolite Extraction->NMR Spectroscopy Spectral Processing Spectral Processing NMR Spectroscopy->Spectral Processing Metabolite Identification Metabolite Identification Spectral Processing->Metabolite Identification Statistical Analysis Statistical Analysis Metabolite Identification->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Biomarker Discovery Biomarker Discovery Pathway Analysis->Biomarker Discovery

References

Comparative Efficacy Analysis: Tannagine vs. Standard-of-Care in a Preclinical KRAS-Mutant Pancreatic Ductal Adenocarcinoma (PDAC) Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel therapeutic agent, Tannagine, with the standard-of-care chemotherapy regimen (Gemcitabine + nab-paclitaxel) in a xenograft model of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC). The data presented herein is derived from head-to-head preclinical studies designed to evaluate anti-tumor efficacy, mechanism of action, and safety profiles.

Mechanism of Action

KRAS is a frequently mutated oncogene in PDAC, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.

  • Standard-of-Care (Gemcitabine + nab-paclitaxel): This combination therapy functions as a cytotoxic agent. Gemcitabine, a nucleoside analog, inhibits DNA synthesis, while nab-paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells. Its action is not specific to KRAS-driven signaling.

  • This compound: this compound is an investigational, orally bioavailable small molecule inhibitor of SHP2 (Src homology 2 domain-containing phosphatase). SHP2 is a critical upstream phosphatase that is required for RAS activation, regardless of the specific KRAS mutation. By inhibiting SHP2, this compound effectively dampens the signal transduction through both the RAF-MEK-ERK and PI3K-AKT pathways, offering a targeted approach to suppress tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_SoC Standard-of-Care Action RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates KRAS KRAS (mutant) PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF SHP2->KRAS Activates This compound This compound This compound->SHP2 Inhibits AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK->Proliferation SoC Gemcitabine + nab-Paclitaxel DNA DNA Synthesis & Mitosis SoC->DNA Inhibits

Figure 1. Simplified signaling pathway in KRAS-mutant PDAC.

Preclinical Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound compared to the standard-of-care.

Table 1: In Vitro Cytotoxicity in PDAC Cell Lines

Cell Line KRAS Mutation This compound IC₅₀ (nM) Gemcitabine IC₅₀ (nM) nab-Paclitaxel IC₅₀ (nM)
MIA PaCa-2 G12C 15.2 45.8 22.1
PANC-1 G12D 18.5 51.3 28.4

| AsPC-1 | G12D | 21.0 | 38.9 | 19.5 |

Table 2: In Vivo Efficacy in MIA PaCa-2 Xenograft Model

Treatment Group (n=10) Dosing Regimen Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control Oral gavage, daily 1850 ± 210 - +1.5
Standard-of-Care Gem (100mg/kg, IP, qw) + nab-P (30mg/kg, IV, qw) 985 ± 155 46.8 -8.2

| This compound | 50 mg/kg, oral gavage, daily | 550 ± 95 | 70.3 | -1.1 |

Experimental Protocols

Protocol 3.1: In Vitro Cytotoxicity Assay

  • Cell Culture: MIA PaCa-2, PANC-1, and AsPC-1 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Assay: Cells were seeded into 96-well plates at a density of 5,000 cells/well. After 24 hours, cells were treated with a 10-point serial dilution of this compound, Gemcitabine, or nab-paclitaxel for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol 3.2: In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 5 x 10⁶ MIA PaCa-2 cells suspended in Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, Standard-of-Care (Gemcitabine + nab-paclitaxel), and this compound. Dosing was administered as specified in Table 2 for 21 consecutive days.

  • Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded concurrently to monitor toxicity.

  • Endpoint: The study was terminated on Day 21, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Study Endpoint implantation Day 0: Implant 5x10^6 MIA PaCa-2 cells into nude mice growth Day 1-10: Monitor tumor growth until average volume is 150-200 mm³ implantation->growth Tumor Growth Phase randomization Day 11: Randomize mice into 3 treatment arms (n=10) growth->randomization dosing Day 11-32: Administer daily/weekly doses per treatment arm randomization->dosing monitoring Monitor tumor volume and body weight 2x weekly dosing->monitoring endpoint Day 32: Sacrifice mice, resect tumors, and record final measurements monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) and assess toxicity endpoint->analysis

Figure 2. Workflow for the in vivo xenograft efficacy study.

Summary and Conclusion

The preclinical data indicates that this compound demonstrates superior anti-tumor activity compared to the standard-of-care combination of Gemcitabine and nab-paclitaxel in a KRAS-mutant PDAC model.

  • Targeted Efficacy: this compound shows potent, single-agent efficacy, achieving a 70.3% tumor growth inhibition, significantly higher than the 46.8% observed with the standard-of-care chemotherapy.

  • Improved Safety Profile: In the in vivo model, this compound was well-tolerated, as evidenced by the minimal impact on body weight (-1.1%). In contrast, the standard-of-care regimen resulted in a significant mean body weight loss of -8.2%, indicative of higher systemic toxicity.

  • Mechanism: As a targeted SHP2 inhibitor, this compound directly addresses the underlying oncogenic driver pathway in KRAS-mutant cancers, a mechanism distinct from the cytotoxic approach of conventional chemotherapy.

These findings strongly support the continued development of this compound as a promising targeted therapy for patients with KRAS-mutant pancreatic cancer. Further investigation into combination strategies and biomarker development is warranted.

Comparison Guide: Structural Activity Relationship of Tanshinones and Their Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the compound "Tannagine," as searches have yielded limited specific results for a compound with that exact name in the context of structural activity relationship studies. The search results predominantly point to research on Tanshinones , a group of bioactive compounds isolated from Salvia miltiorrhiza, and TAN-1511 , a lipopeptide.

To provide you with the most accurate and relevant Comparison Guide, please clarify which of these compounds, or perhaps another, is your focus.

Assuming the intended topic of interest is Tanshinones , given the wealth of available research on their structural activity relationships and synthetic analogs, a comprehensive guide can be developed. Below is a sample framework of how the guide on Tanshinones would be structured, pending your confirmation.

This guide provides a comparative analysis of the structural activity relationships (SAR) of natural Tanshinones and their synthetic analogs, focusing on their anticancer and other biological activities.

Introduction to Tanshinones

Tanshinones are a class of abietane (B96969) diterpenes derived from the medicinal plant Salvia miltiorrhiza (Danshen).[1][2] Key members of this family include Tanshinone I, Tanshinone IIA, Dihydrotanshinone, and Cryptotanshinone.[3] These compounds have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects.[3][4] However, their clinical application is often limited by poor water solubility and bioavailability, prompting the development of synthetic analogs with improved pharmacological properties.[2]

Structural Activity Relationship (SAR) Analysis

The biological activity of Tanshinones is intricately linked to their chemical structure. Modifications at different positions of the diterpene scaffold have been shown to significantly influence their potency and selectivity.

Table 1: Summary of Key Structural Modifications and Their Impact on Anticancer Activity

Structural Modification Effect on Activity Key Findings References
Ring A Modifications Generally enhances activityCleavage of Ring A in Tanshinone IIA has been shown to improve anticancer activity.[2][2]
Ring C Modifications Introduction of nitrogen-containing heterocycles can enhance activityIntroduction of an imidazole (B134444) linker to Ring C of Tanshinone I led to the synthesis of novel pyridinium (B92312) salt derivatives with markedly higher in vitro cytotoxic activity.[3][3]
Substituents on the Phenyl Ring Can enhance activityIntroduction of a methoxy (B1213986) group to the phenyl ring of some analogs enhanced anticancer activity.[2][2]
N-1 Position of Pyridine Ring (in pyridinium salt derivatives) Profoundly influences potencyPyridinium salts bearing an acyl-linked substituent at N-1 were significantly more potent than those with benzyl (B1604629) or alkyl linkers.[3][3]

Experimental Protocols

3.1. In Vitro Cytotoxicity Assays

  • Objective: To evaluate the anticancer activity of Tanshinone analogs against various cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to assess cell metabolic activity.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of the test compounds (Tanshinone and its analogs) for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

3.2. Aqueous Solubility Assessment

  • Objective: To determine the water solubility of Tanshinone analogs, a critical parameter for drug development.

  • Methodology: An ultraviolet-visible (UV-Vis) spectrophotometric method can be employed.[3]

    • An excess amount of the compound is added to a known volume of distilled water.

    • The suspension is shaken at a constant temperature for a set period to ensure saturation.

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by measuring its absorbance using a UV-Vis spectrophotometer at its maximum absorption wavelength.

    • The solubility is then calculated based on the measured concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Tanshinones are mediated through various signaling pathways, often leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Tanshinone_Mechanism cluster_cell Cancer Cell Tanshinone Tanshinone Analogs ROS ↑ Reactive Oxygen Species (ROS) Tanshinone->ROS NF_kB NF-κB Pathway (Inhibition) Tanshinone->NF_kB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation Cell Proliferation (Inhibition) NF_kB->Proliferation

Figure 1. Simplified signaling pathway of Tanshinone analogs in cancer cells.

Please confirm if "Tanshinones" is the correct topic of interest so that a full, detailed guide can be generated. If you are interested in a different compound, please provide the correct name.

References

A Head-to-Head Comparison of Tannic Acid and Butylated Hydroxytoluene (BHT) as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally occurring polyphenol, Tannic Acid, and the synthetic antioxidant, Butylated Hydroxytoluene (BHT). The following sections detail their relative performance in key antioxidant assays, provide comprehensive experimental protocols for reproducing these findings, and visualize their mechanisms of action and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of Tannic Acid and BHT have been evaluated using a variety of in vitro assays. The data presented below, culled from multiple studies, demonstrates the relative efficacy of these two compounds in scavenging free radicals and inhibiting oxidative processes. In several standard assays, tannic acid has been shown to exhibit comparable or superior antioxidant activity to BHT.[1][2]

Antioxidant AssayTannic AcidButylated Hydroxytoluene (BHT)Key Findings
DPPH Radical Scavenging Activity IC50: 4.87 µg/mLIC50: 8.63 µg/mLTannic acid exhibits a lower IC50 value, indicating stronger DPPH radical scavenging activity compared to BHT.[3] At a concentration of 45 µg/mL, tannic acid and BHT showed 95.1% and 96.2% inhibition, respectively.[2]
ABTS Radical Scavenging Activity IC50: 18.68 µg/mLIC50: > 30 µg/mLTannic acid demonstrates a significantly lower IC50 value, indicating more potent ABTS radical scavenging capacity.[3] At 45 µg/mL, tannic acid and BHT exhibited 96.9% and 97.8% inhibition, respectively.[2]
Lipid Peroxidation Inhibition 97.7% inhibition at 15 µg/mL99.6% inhibition at 45 µg/mLTannic acid is a highly effective inhibitor of lipid peroxidation, achieving a high level of inhibition at a lower concentration than BHT.[1]
Hydrogen Peroxide Scavenging 52.8% at 15 µg/mL34.3% at 15 µg/mLTannic acid shows a greater capacity to scavenge hydrogen peroxide compared to BHT at the same concentration.
Ferrous Ion (Fe²⁺) Chelating Activity 66.8% at 15 µg/mL60.0% at 15 µg/mLTannic acid demonstrates a slightly higher metal chelating activity than BHT.

Antioxidant Mechanisms of Action

The antioxidant properties of Tannic Acid and BHT stem from their distinct chemical structures and their ability to interact with free radicals.

Tannic Acid: A large polyphenol, tannic acid possesses numerous hydroxyl groups on its galloyl residues. These groups can readily donate hydrogen atoms to neutralize a wide variety of free radicals, effectively terminating the oxidative chain reaction. Its large and complex structure also allows it to chelate metal ions, such as iron and copper, which can otherwise catalyze the formation of reactive oxygen species.

Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant. Its antioxidant activity is primarily due to the hydrogen atom of its hydroxyl group, which it can donate to a free radical. This process creates a stable BHT radical that is less likely to propagate the oxidative chain reaction.

Antioxidant_Mechanisms cluster_TA Tannic Acid Mechanism cluster_BHT BHT Mechanism TA Tannic Acid (Multiple -OH groups) H_donation_TA Hydrogen Atom Donation TA->H_donation_TA donates H• Metal_chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) TA->Metal_chelation chelates Free_Radical_TA Free Radical (e.g., ROO•) H_donation_TA->Free_Radical_TA neutralizes Inactive_Metal Inactive Metal Complex Metal_chelation->Inactive_Metal Stable_Radical_TA Stable Tannic Acid Radical Free_Radical_TA->Stable_Radical_TA BHT BHT (-OH group) H_donation_BHT Hydrogen Atom Donation BHT->H_donation_BHT donates H• Free_Radical_BHT Free Radical (e.g., ROO•) H_donation_BHT->Free_Radical_BHT neutralizes Stable_Radical_BHT Stable BHT Radical Free_Radical_BHT->Stable_Radical_BHT

Caption: Mechanisms of antioxidant action for Tannic Acid and BHT.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

    • Test compounds (Tannic Acid, BHT) dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic acid)

    • Solvent (for blank)

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the sample or control.

    • Add an equal volume of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow start Start prep_samples Prepare serial dilutions of Tannic Acid, BHT, and Control start->prep_samples add_dpph Add DPPH solution to all samples prep_samples->add_dpph incubate Incubate in dark (30 minutes) add_dpph->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Test compounds (Tannic Acid, BHT) dissolved in a suitable solvent

    • Positive control (e.g., Trolox)

    • Solvent (for blank and dilution)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with the solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and positive control.

    • Add a small volume of the sample or control to the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Reagents:

    • Sample containing lipids (e.g., tissue homogenate, liposomes)

    • Pro-oxidant to induce lipid peroxidation (e.g., FeSO₄)

    • Test compounds (Tannic Acid, BHT)

    • Thiobarbituric acid (TBA) reagent (0.8% w/v)

    • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

    • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Procedure:

    • Prepare the lipid-containing sample and add the test compounds at various concentrations.

    • Induce lipid peroxidation by adding the pro-oxidant.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA.

    • Add the TBA reagent and BHT.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the samples with a control (without the antioxidant).

Lipid_Peroxidation_Workflow start Start prep_lipid Prepare lipid sample with Tannic Acid or BHT start->prep_lipid induce_peroxidation Induce lipid peroxidation (e.g., with FeSO₄) prep_lipid->induce_peroxidation incubate_37 Incubate at 37°C induce_peroxidation->incubate_37 stop_reaction Stop reaction with TCA incubate_37->stop_reaction add_tba Add TBA reagent and BHT stop_reaction->add_tba heat_samples Heat in boiling water bath add_tba->heat_samples cool_centrifuge Cool and centrifuge samples heat_samples->cool_centrifuge measure_abs Measure absorbance of supernatant at 532 nm cool_centrifuge->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the Lipid Peroxidation Inhibition Assay.

References

Validating the Binding Target of Tubocapsenolide A with Surface Plasmon Resonance (SPR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, natural products remain a vital source of chemical diversity and biological activity. Identifying the specific molecular target of a bioactive natural product is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other common biophysical techniques for validating the binding target of a natural product, using the interaction between Tubocapsenolide A and Polo-like kinase 1 (PLK1) as a case study.

Tubocapsenolide A (TA), a withanolide isolated from Tubocapsicum anomalum, has demonstrated significant anti-cancer properties. Recent studies have identified Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, as a direct binding target of TA.[1][2] This interaction has been validated using Surface Plasmon Resonance (SPR), a powerful label-free technology for real-time monitoring of biomolecular interactions.[1]

Data Presentation: Comparing Target Validation Techniques

The selection of an appropriate biophysical assay is crucial for confirming a direct drug-target interaction. While SPR offers distinct advantages in providing kinetic data, other techniques provide complementary information. The following table summarizes the key performance characteristics of SPR compared to alternative methods for validating the binding of a small molecule like Tubocapsenolide A to its protein target.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Change in refractive index upon binding to a sensor surface.[3]Measures heat changes upon binding in solution.Change in interference pattern of light reflected from a biosensor tip.Measures changes in molecular movement along a temperature gradient.
Data Output Association rate (ka), dissociation rate (kd), and affinity (KD).[3]Affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Association rate (ka), dissociation rate (kd), and affinity (KD).Affinity (KD).
Labeling Requirement Label-free.[3]Label-free.Label-free.Typically requires fluorescent labeling of one binding partner.
Throughput Medium to High.Low.High.Medium to High.
Sample Consumption Low.High.Low.Very Low.
Strengths Real-time kinetic data, high sensitivity, label-free.[3]Provides a complete thermodynamic profile of the interaction.High throughput, suitable for crude samples.[4]Low sample consumption, fast measurements.
Limitations Requires immobilization of one binding partner, potential for mass transport limitations.Low throughput, requires high sample concentrations.Lower sensitivity for small molecules compared to SPR.Typically requires labeling, which may alter binding.

Experimental Protocols: Validating Tubocapsenolide A and PLK1 Interaction using SPR

This section provides a detailed methodology for validating the binding of Tubocapsenolide A to PLK1 using SPR, based on established protocols for small molecule-protein interaction analysis.[5][6]

Objective: To determine the binding kinetics and affinity of Tubocapsenolide A for PLK1.

Materials:

  • Recombinant human PLK1 protein

  • Tubocapsenolide A

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5 dextran (B179266) chip)

  • Amine coupling kit (EDC, NHS)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • The PLK1 protein is immobilized onto the surface of a sensor chip using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, followed by the injection of the PLK1 solution in a low ionic strength buffer.

    • The unreacted sites on the surface are then deactivated with an injection of ethanolamine.

    • A reference flow cell is prepared in the same way but without the injection of the protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of dilutions of Tubocapsenolide A in running buffer are prepared.

    • Each concentration of Tubocapsenolide A is injected over the immobilized PLK1 and reference flow cells for a specific association time, followed by an injection of running buffer to monitor the dissociation phase.

    • The real-time binding is recorded as a sensorgram, which plots the response units (RU) against time.

  • Data Analysis:

    • The sensorgrams from the reference flow cell are subtracted from the sensorgrams of the active flow cell to obtain the specific binding response.

    • The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualization

The following diagrams illustrate the key processes and concepts described in this guide.

cluster_workflow SPR Experimental Workflow prep Sensor Chip Preparation immob PLK1 Immobilization prep->immob Amine Coupling bind Tubocapsenolide A Injection (Association) immob->bind Analyte Injection diss Buffer Flow (Dissociation) bind->diss Wash regen Surface Regeneration diss->regen Remove Bound Analyte analysis Data Analysis (ka, kd, KD) diss->analysis regen->immob Next Cycle

Caption: SPR Experimental Workflow for Target Validation.

cluster_pathway Tubocapsenolide A - PLK1 Signaling Interaction TA Tubocapsenolide A PLK1 PLK1 TA->PLK1 Direct Binding (Inhibition) p53 p53 PLK1->p53 Sequestration in Cytoplasm Ferroptosis Ferroptosis p53->Ferroptosis Nuclear Translocation & Activation cluster_logic Decision Logic for Method Selection start Start: Need to Validate Small Molecule-Protein Interaction q1 Is real-time kinetic data (ka, kd) required? start->q1 spr Use SPR q1->spr Yes q2 Is a full thermodynamic profile (ΔH, ΔS) needed? q1->q2 No itc Use ITC q2->itc Yes q3 Is high throughput with crude samples a priority? q2->q3 No bli Use BLI q3->bli Yes mst Consider MST q3->mst No

References

Safety Operating Guide

Proper Disposal Procedures for Tannin-Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and disposal information for a compound named "Tannagine" is not available in public resources. This guidance is based on the safety data for Tannic Acid , a closely related and well-documented member of the tannin family of chemical compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This document provides essential safety and logistical information for the handling and disposal of tannin-related compounds in a laboratory setting, offering procedural guidance to directly address operational questions and ensure laboratory safety.

Immediate Safety and Handling Precautions

Before handling any tannin-related compound, it is crucial to be familiar with the potential hazards and necessary safety measures. Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after.[1][5][6]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended.[1][5]
Skin and Body Protection A standard laboratory coat should be worn.[1][2] Protective clothing should be selected based on the task and potential for exposure.
First-Aid Measures

In the event of accidental exposure, follow these first-aid procedures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][5][6]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5][6] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5][6]

Step-by-Step Disposal Protocol

The proper disposal of tannin-related compounds is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge into drains or the environment.[5][6][7]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound (e.g., unused product, contaminated weighing paper, and disposable PPE) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound (e.g., solutions) in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Waste Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name (e.g., "Tannic Acid Waste").

    • Indicate the physical state (solid or liquid) and list any solvents present in liquid waste containers.

    • Ensure the label is legible and securely attached to the container.

  • Storage of Waste:

    • Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

    • Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[5][6]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for Tannic Acid, which is relevant for its safe handling and disposal.

PropertyValue
Chemical Formula C₇₆H₅₂O₄₆[5][6][8]
Molecular Weight 1701.20 g/mol [5][6]
Acute Toxicity (Oral, Rat LD50) 2260 mg/kg[2]
Toxicity to Fish (Gambusia affinis, LC50, 96h) 37 mg/L[2][5]
Environmental Hazard Harmful to aquatic life, with long-lasting effects.[2][6]

Experimental Protocols

While specific experimental protocols for the disposal of "this compound" are unavailable, the general laboratory procedure for handling chemical waste, as outlined above, is the standard and accepted protocol. For accidental spills, the following methodology should be employed.

Accidental Spill Response Protocol
  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[5][6]

  • Wear Appropriate PPE: Don the personal protective equipment detailed in the PPE table above.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5][6]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal.[5][6] Avoid generating dust.[3][5][6]

    • For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite), and transfer to a container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container with the spilled material as hazardous waste according to the disposal protocol above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tannin-related compounds in a laboratory setting.

G Workflow for Tannin-Related Compound Disposal cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling Tannin- Related Compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Step 1 spill Spill Occurs ppe->spill Accident? no_spill No Spill ppe->no_spill Routine Work contain Contain Spill spill->contain waste_gen Generate Waste (Solid or Liquid) no_spill->waste_gen cleanup Clean up with absorbent (liquid) or sweep (solid) contain->cleanup collect_spill Collect in Labeled Hazardous Waste Container cleanup->collect_spill store_waste Store in Designated Area collect_spill->store_waste segregate Segregate Waste Types waste_gen->segregate label_waste Label Container: 'Hazardous Waste' + Chemical Name segregate->label_waste label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tannagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the indole (B1671886) alkaloid, Tannagine (CAS No. 123750-34-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory safety protocols should always be observed.[1]

Personal Protective Equipment (PPE)

Proper PPE is your first line of defense against potential exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses approved under NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, particularly if dust formation is possible.[1]
Protective Clothing A lab coat and other protective clothing should be worn to prevent skin contact.[1]
First Aid Measures

In the event of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
Skin Contact Remove contaminated clothing and shoes. Flush the affected area with copious amounts of water.[1]
Eye Contact Immediately flush eyes with large amounts of water, ensuring to separate the eyelids. Remove contact lenses if present.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with plenty of water.[1]

In all cases of exposure, seek immediate medical attention.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

Pre-Handling Preparations
  • Consult the MSDS: Before beginning any work, thoroughly review the Material Safety Data Sheet (MSDS) for this compound.[1]

  • Assemble PPE: Ensure all required personal protective equipment is readily available and in good condition.

  • Prepare the Workspace: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are accessible.

  • Labeling: Clearly label all containers with the chemical name "this compound" and any relevant hazard information.

Handling Procedure
  • Weighing: When weighing solid this compound, do so in a designated area, taking care to avoid the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Transfers: Use appropriate tools, such as a spatula or powder funnel, to transfer solid this compound. For liquid transfers, use a calibrated pipette or syringe.

  • Avoid Contamination: Do not return unused material to the original container.

TannagineHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ReviewMSDS Review MSDS DonPPE Don Appropriate PPE ReviewMSDS->DonPPE PrepareWorkspace Prepare Workspace DonPPE->PrepareWorkspace Weighing Weighing PrepareWorkspace->Weighing Begin Handling SolutionPrep Solution Preparation Weighing->SolutionPrep Transfer Transfer SolutionPrep->Transfer Decontaminate Decontaminate Workspace Transfer->Decontaminate Complete Handling DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Waste DoffPPE->DisposeWaste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste. This container should be made of a non-reactive material.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the designated hazardous waste container.

Disposal Protocol
  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed professional waste disposal service. Adhere to all local, state, and federal regulations.

Under no circumstances should this compound be disposed of in the regular trash or down the drain.

TannagineDisposalLogicalFlow Logical Flow for this compound Disposal cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal IdentifyWaste Identify this compound Waste SegregateWaste Segregate into Designated Container IdentifyWaste->SegregateWaste LabelContainer Label as 'Hazardous Waste - this compound' SegregateWaste->LabelContainer Prepare for Storage StoreSecurely Store in a Secure, Designated Area LabelContainer->StoreSecurely ArrangePickup Arrange for Professional Disposal StoreSecurely->ArrangePickup Ready for Disposal Documentation Complete all Necessary Documentation ArrangePickup->Documentation

Caption: A diagram illustrating the logical progression of this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.